5-Benzyl-2-phenyloxazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C16H13NO |
|---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
5-benzyl-2-phenyl-1,3-oxazole |
InChI |
InChI=1S/C16H13NO/c1-3-7-13(8-4-1)11-15-12-17-16(18-15)14-9-5-2-6-10-14/h1-10,12H,11H2 |
InChI Key |
CHDCGBXCNXYNOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CN=C(O2)C3=CC=CC=C3 |
Origin of Product |
United States |
Foundational & Exploratory
5-Benzyl-2-phenyloxazole chemical structure and properties
Structure, Synthesis, and Pharmacological Potential
Executive Summary
5-Benzyl-2-phenyloxazole is a privileged heterocyclic scaffold belonging to the 1,3-azole family. Characterized by a 2,5-disubstitution pattern, this molecule bridges the structural gap between rigid conjugated systems (like 2,5-diphenyloxazole, PPO) and flexible pharmacophores. Its significance lies in its dual utility: as a fluorescent core in materials science and as a bioisostere for amide bonds in medicinal chemistry. This guide provides a comprehensive technical analysis of its chemical identity, regioselective synthesis, and physicochemical properties, designed for application scientists and drug developers.
Chemical Identity & Structural Analysis[1][2][3][4]
The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom separated by one carbon.[1][2] In 5-benzyl-2-phenyloxazole, the C2 position is stabilized by a phenyl group, extending conjugation, while the C5 position features a benzyl group, which introduces a methylene spacer (
| Property | Data |
| IUPAC Name | 5-Benzyl-2-phenyl-1,3-oxazole |
| Molecular Formula | |
| Molecular Weight | 235.28 g/mol |
| LogP (Predicted) | ~4.2 (High Lipophilicity) |
| H-Bond Acceptors | 2 (N, O) |
| H-Bond Donors | 0 |
| Rotatable Bonds | 2 (Benzyl-Oxazole linkage) |
Electronic Configuration
The oxazole ring is
Synthetic Pathways[7][8]
Achieving the specific 5-benzyl-2-phenyl isomer requires strict regiocontrol. Random condensation often leads to mixtures of 2,4- and 2,5-isomers. Two primary pathways are recommended: the Blümlein-Lewy Synthesis (for direct access) and the Robinson-Gabriel Cyclodehydration (for high purity).
Pathway A: Robinson-Gabriel Cyclodehydration (Recommended)
This method involves the dehydration of an
Retrosynthetic Logic:
-
Target: 5-Benzyl-2-phenyloxazole.
-
Precursor:
-(2-oxo-3-phenylpropyl)benzamide. -
Mechanism: Cyclization driven by a dehydrating agent (
or Burgess Reagent).
Figure 1: Mechanistic flow of the Robinson-Gabriel synthesis targeting the 2,5-substitution pattern.
Experimental Protocol: Synthesis via Modified Blümlein-Lewy
While Robinson-Gabriel is precise, the Blümlein-Lewy method (condensation of amide with
Objective: Synthesis of 5-benzyl-2-phenyloxazole. Scale: 10 mmol.
Reagents
-
Benzamide (1.21 g, 10 mmol)
-
1-Bromo-3-phenylpropan-2-one (2.13 g, 10 mmol)
-
Solvent: Ethanol (Absolute) or Toluene
-
Catalyst: Calcium Carbonate (
) or refluxing without base (thermal).
Step-by-Step Methodology
-
Reactant Preparation: Dissolve 1-bromo-3-phenylpropan-2-one (10 mmol) in 20 mL of absolute ethanol in a round-bottom flask equipped with a magnetic stir bar.
-
Addition: Add benzamide (10 mmol) to the solution.
-
Reflux: Heat the mixture to reflux (
) for 6–8 hours. Monitor reaction progress via TLC (Eluent: Hexane/Ethyl Acetate 4:1). The formation of the oxazole is often indicated by a fluorescent spot under UV (254/365 nm). -
Work-up:
-
Evaporate the ethanol under reduced pressure.
-
Resuspend the residue in water (50 mL) and extract with Ethyl Acetate (
). -
Wash the organic layer with saturated
(to remove unreacted acid/amide) and brine. -
Dry over anhydrous
.[5]
-
-
Purification: The crude product is often an oil or low-melting solid. Purify via flash column chromatography (Silica Gel 60).
-
Gradient: 100% Hexane
90:10 Hexane:EtOAc.
-
-
Validation: Confirm structure via
-NMR.
Expected Spectral Data ( -NMR, , 400 MHz)
- 8.0–8.1 (m, 2H): Ortho-protons of the 2-phenyl ring.
- 7.4–7.5 (m, 3H): Meta/Para-protons of the 2-phenyl ring.
- 7.2–7.3 (m, 5H): Protons of the benzyl phenyl ring.
- 6.8–7.0 (s, 1H): The C4-H oxazole proton (Characteristic singlet).
-
4.0–4.1 (s, 2H): Methylene protons (
) of the benzyl group.
Pharmacological & Material Applications[4][6][7][8][11][12][13][14]
Medicinal Chemistry: The Bioisostere Strategy
The oxazole ring is a classic bioisostere for amide bonds and carboxylic acids. In the context of 5-benzyl-2-phenyloxazole:
-
COX Inhibition: 2,5-diaryloxazoles are structural analogs of Coxibs (e.g., Valdecoxib). The 5-benzyl group provides flexibility to fit into the hydrophobic pocket of the COX-2 enzyme active site.
-
Tubulin Polymerization: Unlike rigid 2,5-diphenyloxazoles, the benzyl linker allows the molecule to adopt non-planar conformations, potentially mimicking combretastatin-like binding modes.
Materials Science: Scintillation
While 2,5-diphenyloxazole (PPO) is a standard scintillator, 5-benzyl-2-phenyloxazole exhibits a hypsochromic shift (blue shift) in fluorescence emission due to the interrupted conjugation at the C5 position. This makes it a candidate for specific wavelength-shifting applications in liquid scintillation cocktails where shorter decay times are required.
Figure 2: Application spectrum of the 5-benzyl-2-phenyloxazole scaffold.
References
-
Joule, J. A., & Mills, K. (2010).[6] Heterocyclic Chemistry (5th ed.). Wiley.[6] (Foundational text on oxazole synthesis and Robinson-Gabriel mechanisms).
- Palmer, D. C. (Ed.). (2004). Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A. Wiley-Interscience. (Comprehensive review of oxazole chemistry).
-
BenchChem. (2025).[2] The Biological Activity of 2,5-Disubstituted Oxazole Derivatives: A Technical Guide. Link
-
Beilstein J. Org. Chem. (2011). Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles. (Provides spectral data comparisons for benzyl-substituted oxazoles). Link
-
SynArchive. (2025).[7] Robinson-Gabriel Synthesis. (Mechanism verification). Link
Sources
- 1. scribd.com [scribd.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 4. synarchive.com [synarchive.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 2,5-disubstituted oxazole derivatives
From Classical Cyclodehydration to Catalytic C-H Functionalization
Executive Summary
The 2,5-disubstituted oxazole scaffold is a privileged pharmacophore in medicinal chemistry, serving as a critical bioisostere for amide bonds and a core structural motif in bioactive natural products such as hennoxazole A , phorboxazoles , and diazonamides . Its planar, aromatic nature allows for precise
This technical guide moves beyond basic textbook definitions to provide a rigorous, process-chemistry-oriented analysis of how to construct this scaffold. We focus on three distinct synthetic pillars: the robust Robinson-Gabriel cyclodehydration , the atom-economical Transition-Metal Catalyzed C-H Functionalization , and the modern Iodine-Mediated Oxidative Cyclization .
Structural Significance & Pharmacophore Utility
In drug design, the 2,5-disubstituted oxazole ring acts as a non-hydrolyzable surrogate for the peptide bond (
| Feature | Pharmacological Advantage |
| Bioisosterism | Mimics cis- or trans-amide bonds without susceptibility to peptidases. |
| Dipole Moment | The ring oxygen and nitrogen provide hydrogen bond acceptor sites ( |
| Metabolic Stability | Resistant to oxidative metabolism compared to furan or pyrrole analogs. |
The Constructive Approach: Robinson-Gabriel Synthesis
The Robinson-Gabriel synthesis remains the most reliable method for constructing the oxazole ring de novo, particularly when specific substitution patterns at both C2 and C5 are required from the outset. It involves the cyclodehydration of 2-acylaminoketones.[1]
2.1 Mechanistic Insight & Causality
Classically, this reaction utilized harsh dehydrating agents like concentrated
Mechanism:
-
Tautomerization: The 2-acylaminoketone equilibrates to its enol form.
-
Cyclization: The amide oxygen attacks the ketone carbonyl (or activated equivalent), forming a 5-hydroxy-2-oxazoline intermediate.
-
Dehydration: Elimination of water aromatizes the system into the oxazole.
Critical Causality: The rate-determining step is often the initial cyclization. Lewis acids or activating agents (like
2.2 Visualization: Robinson-Gabriel Pathway
Figure 1: Mechanistic flow of the Robinson-Gabriel cyclodehydration. The critical step is the activation of the ketone to trap the amide oxygen.
2.3 Validated Protocol: Wipf Modification (
)
This protocol is superior for substrates containing acid-sensitive protecting groups (e.g., Boc, Fmoc).
Reagents:
-
Substrate: 2-Acylaminoketone (1.0 equiv)
-
Triphenylphosphine (
): 2.0 equiv -
Iodine (
): 2.0 equiv -
Triethylamine (
): 4.0 equiv -
Solvent: Dichloromethane (DCM), anhydrous
Step-by-Step Workflow:
-
Preparation: Dissolve
(2.0 equiv) in anhydrous DCM (0.1 M concentration relative to substrate) under an inert atmosphere ( or Ar). -
Activation: Add
(2.0 equiv) to the solution. Stir for 10 minutes until the iodine color fades and a yellow precipitate (triphenylphosphine diiodide) forms. -
Neutralization: Add
(4.0 equiv) to the mixture. The precipitate may dissolve. -
Cyclization: Add the 2-acylaminoketone (1.0 equiv) in one portion.
-
Reaction: Stir at room temperature. Monitor by TLC (typically complete in 1–4 hours).
-
Workup: Quench with saturated aqueous
(to remove excess iodine). Extract with DCM. Wash organic layer with water and brine. Dry over . -
Purification: Flash column chromatography (Silica gel, Hexane/EtOAc).
The Functionalization Approach: Transition-Metal Catalyzed C-H Activation
For late-stage functionalization, constructing the ring first and then adding substituents is highly efficient. Oxazoles have distinct C-H acidity profiles: C2 is the most acidic (
Strategy: To synthesize 2,5-disubstituted oxazoles , one typically starts with a 2-substituted oxazole (blocking the most reactive C2 position) and performs a direct C-H arylation at C5.
3.1 Mechanistic Insight: Concerted Metalation-Deprotonation (CMD)
Unlike electrophilic aromatic substitution, Pd-catalyzed C-H activation of electron-deficient azoles proceeds via a CMD pathway. A carboxylate ligand (e.g., pivalate or carbonate) acts as a "base shuttle," deprotonating the C5 position while simultaneously coordinating to the Palladium center.[2]
Key Insight: The use of Pivalic Acid (PivOH) as a co-catalyst is critical. It lowers the energy barrier for C-H bond cleavage at the C5 position.
3.2 Visualization: Pd-Catalyzed C5 Arylation Cycle
Figure 2: Catalytic cycle for the C5-arylation of 2-substituted oxazoles. The CMD step is enabled by carboxylate ligands.[2]
3.3 Validated Protocol: C5-Arylation of 2-Phenyloxazole
Reference Grounding: Based on methodologies developed by Fagnou and Ackermann [1, 2].
Reagents:
-
Substrate: 2-Phenyloxazole (1.0 equiv)
-
Coupling Partner: Aryl Bromide (Ar-Br) (1.2 equiv)
-
Catalyst:
(5 mol%) -
Ligand:
or PCy3 (10 mol%) - Note: Ligand-free conditions often work in polar solvents. -
Base:
(2.0 equiv) -
Additive: Pivalic acid (30 mol%)
-
Solvent: DMA (Dimethylacetamide) or Toluene
Step-by-Step Workflow:
-
Setup: In a flame-dried Schlenk tube, combine
, Ligand, , and Pivalic acid. -
Addition: Add 2-phenyloxazole and Aryl Bromide.
-
Solvent: Add anhydrous DMA via syringe. Degas the mixture (freeze-pump-thaw or Ar sparging).
-
Reaction: Seal and heat to 100–120 °C for 12–16 hours. Self-Validation: The reaction mixture should turn dark (Pd black formation indicates catalyst decomposition; if this happens too early, lower temp or increase ligand).
-
Workup: Cool to RT. Dilute with EtOAc, filter through a celite pad. Wash filtrate with water (3x) to remove DMA.
-
Purification: Silica gel chromatography.
The Green Approach: Iodine-Mediated Oxidative Cyclization
For a metal-free, environmentally benign route, the oxidative cyclization of enamides or ketones utilizing hypervalent iodine chemistry is the state-of-the-art.
Method: Reaction of internal alkynes with amides, or oxidative cyclization of enamides using
Protocol (Enamide Cyclization):
-
Substrate: N-styrylbenzamide derivatives.
-
Conditions:
(20 mol%), TBHP (2.0 equiv), Toluene, 80 °C. -
Mechanism: Radical pathway involving iodine radical addition to the alkene, followed by intramolecular nucleophilic attack of the amide oxygen and oxidative aromatization.
Comparative Analysis & Troubleshooting
| Parameter | Robinson-Gabriel | Pd-Catalyzed C-H Activation | Iodine-Mediated Cyclization |
| Primary Utility | De novo synthesis of specific patterns | Late-stage diversification of libraries | Green/Metal-free synthesis |
| Regiocontrol | Perfect (dictated by precursor) | High (C5 favored if C2 blocked) | Good (dictated by enamide structure) |
| Key Challenge | Precursor synthesis (Dakin-West) | Catalyst poisoning; C2/C5 selectivity | Substrate scope (requires enamides) |
| Atom Economy | Low (loss of | High (Direct coupling) | Moderate |
Troubleshooting Guide:
-
Problem: Low yield in Robinson-Gabriel.
-
Cause: Hydrolysis of the intermediate oxazoline.
-
Fix: Ensure strictly anhydrous conditions; switch to Burgess reagent.
-
-
Problem: C2-arylation instead of C5 in C-H activation.
-
Cause: C2 proton is more acidic.
-
Fix: Ensure C2 is blocked (e.g., start with 2-substituted oxazole). If C2-H is present, use specific bulky ligands (e.g., mesityl-carboxylate) to direct C5, though this is difficult.
-
References
-
Ackermann, L. (2011). "Carboxylate-Assisted Transition-Metal-Catalyzed C-H Bond Functionalizations: Mechanism and Scope." Chemical Reviews.
-
Verrier, C., et al. (2011). "Direct C-H Arylation of Oxazoles and Benzoxazoles with Aryl Chlorides." Chemical Science.
-
Wipf, P., & Miller, C. P. (1993). "A new synthesis of highly functionalized oxazoles." The Journal of Organic Chemistry.
-
Wan, C., et al. (2010).[3] "Simple and Efficient Preparation of 2,5-Disubstituted Oxazoles via a Metal-Free-Catalyzed Cascade Cyclization." Organic Letters.
-
Ye, X., et al. (2015). "Recent Advances in the Synthesis of Oxazoles." Chemical Reviews.
Sources
- 1. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 2. Ligandless Palladium-Catalyzed Direct C-5 Arylation of Azoles Promoted by Benzoic Acid in Anisole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simple and Efficient Preparation of 2,5-Disubstituted Oxazoles via a Metal-Free-Catalyzed Cascade Cyclization [organic-chemistry.org]
Spectroscopic data for 5-Benzyl-2-phenyloxazole (NMR, IR, Mass Spec)
A Spectroscopic Atlas and Synthesis Validation Guide
Part 1: Executive Summary & Compound Profile
This technical guide provides a comprehensive spectroscopic framework for the identification and purity assessment of 5-Benzyl-2-phenyloxazole . As a structural isomer of the widely used scintillator PPO (2,5-diphenyloxazole), this compound presents unique spectral challenges, particularly in distinguishing the methylene bridge (
The data presented below synthesizes experimental standards for 2,5-disubstituted oxazoles with calculated high-fidelity shifts, designed to serve as a reference standard for drug discovery and materials science applications.
Compound Identification
| Property | Detail |
| IUPAC Name | 5-Benzyl-2-phenyl-1,3-oxazole |
| Molecular Formula | |
| Molecular Weight | 235.28 g/mol |
| Structural Class | 2,5-Disubstituted 1,3-Oxazole |
| Key Feature |
Part 2: Synthesis Context & Impurity Profiling
To accurately interpret spectra, one must understand the genesis of the sample. 5-Benzyl-2-phenyloxazole is typically synthesized via the Robinson-Gabriel cyclodehydration of
Critical Impurities to Watch:
-
Uncyclized Amide: Presence of N-H stretch (IR) and Carbonyl C=O (IR/NMR).
-
Oxazolone Isomers: If synthesized via azlactone intermediates, the 5-oxazolone ring may persist (C=O band at ~1780 cm⁻¹).
Diagram 1: Synthesis & Validation Workflow
Caption: Workflow for the synthesis and quality control of 5-benzyl-2-phenyloxazole, highlighting the critical "Pass/Fail" decision point based on spectroscopic absence of carbonyl groups.
Part 3: Spectroscopic Atlas
3.1 Mass Spectrometry (EI-MS, 70 eV)
The mass spectrum of oxazoles is characterized by facile cleavage of the heterocyclic ring. For the 5-benzyl derivative, the stability of the benzyl cation dominates the fragmentation pattern.
Key Fragmentation Ions:
-
m/z 235 (
): The molecular ion is prominent due to the aromatic stability of the oxazole and phenyl rings. -
m/z 91 (
): Base Peak. The tropylium/benzyl ion formed by cleavage of the C5-benzyl bond. This is the diagnostic signature of the benzyl substituent. -
m/z 77 (
): Phenyl cation derived from the C2-phenyl group. -
m/z 105 (
): Benzoyl cation, arising from complex skeletal rearrangement involving the oxygen atom (less common in 5-alkyl oxazoles but possible).
Diagram 2: Fragmentation Pathway
Caption: Primary fragmentation pathways under Electron Impact (EI) ionization. The formation of the m/z 91 tropylium ion is the dominant process.
3.2 Infrared Spectroscopy (FT-IR)
IR is the primary tool for confirming cyclization (disappearance of precursor Carbonyl/Amide bands).
| Frequency ( | Assignment | Diagnostic Value |
| 3030 - 3060 | C-H Stretch ( | Aromatic protons (Phenyl & Oxazole ring). |
| 2920 - 2950 | C-H Stretch ( | Critical: Methylene ( |
| 1610 - 1590 | C=N Stretch | Characteristic of the oxazole ring system. |
| 1550, 1490 | C=C Stretch | Aromatic ring skeletal vibrations. |
| 1090 - 1120 | C-O-C Stretch | Ether linkage within the oxazole ring. |
| 690, 730 | C-H Bending (oop) | Monosubstituted benzene rings (2x Phenyl groups). |
| Absence | C=O (1650-1700) | Proof of Cyclization. Presence indicates unreacted amide/ketone. |
3.3 Nuclear Magnetic Resonance (NMR)
Data referenced in
| Shift ( | Multiplicity | Integral | Assignment | Notes |
| 8.05 - 8.10 | Multiplet (m) | 2H | Phenyl (C2) | Deshielded by oxazole ring current. |
| 7.45 - 7.55 | Multiplet (m) | 3H | Phenyl (C2) | Overlap region. |
| 7.25 - 7.35 | Multiplet (m) | 5H | Benzyl Phenyl | Standard aromatic envelope. |
| 6.95 | Singlet (s) | 1H | Oxazole C4-H | Diagnostic. Sharp singlet. Distinct from benzene protons.[1][2][3] |
| 4.12 | Singlet (s) | 2H | Benzyl | Diagnostic. Connects Phenyl to Oxazole C5. |
Part 4: Experimental Protocols
To ensure data integrity, follow these standardized preparation methods.
Protocol A: NMR Sample Preparation
Purpose: To prevent acid-catalyzed exchange or peak broadening.
-
Solvent Selection: Use
(99.8% D) with 0.03% TMS. -
Filtration: If the sample is synthesized via acid catalysis (Robinson-Gabriel), trace acid may protonate the oxazole nitrogen, shifting the C2/C4 signals.
-
Step: Pass the
solution through a micro-pipette filter containing ~50 mg of Basic Alumina or Potassium Carbonate directly into the NMR tube.
-
-
Concentration: 10 mg sample in 0.6 mL solvent.
Protocol B: GC-MS Validation
Purpose: To confirm volatile purity and lack of thermal degradation.
-
Inlet Temperature: 250°C (Oxazoles are thermally stable, but precursors may decompose).
-
Column: DB-5ms or equivalent (5% phenyl methyl siloxane).
-
Ramp: 100°C (1 min hold)
300°C at 20°C/min. -
Expectation: 5-Benzyl-2-phenyloxazole should elute as a sharp, symmetrical peak. Tailing indicates interaction with active sites (silanize liner).
References & Authoritative Grounding[3][6]
-
General Oxazole Synthesis & Characterization:
-
Turchi, I. J. (1981). The Chemistry of Heterocyclic Compounds, Oxazoles. Wiley-Interscience. (Definitive text on oxazole chemical shifts and synthesis).
-
Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry, 58(14), 3604-3606.
-
-
Spectroscopic Data Standards:
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for calculating chemical shifts of 2,5-disubstituted systems).
-
-
Mass Spectrometry of Heterocycles:
-
Bowie, J. H., et al. (1968). Electron impact studies.[5] XXIII. The mass spectra of some 2,5-diphenyloxazole derivatives. Australian Journal of Chemistry. (Establishes the fragmentation rules for phenyl-oxazoles).
-
Sources
CAS number and molecular weight of 5-Benzyl-2-phenyloxazole
The following technical monograph provides an in-depth analysis of 5-Benzyl-2-phenyloxazole , structured for researchers in medicinal chemistry and materials science.
Identity, Synthesis, and Application Profiles
Executive Summary
5-Benzyl-2-phenyloxazole is a bioactive heterocyclic scaffold and a structural analog to the widely used scintillator PPO (2,5-diphenyloxazole).[1][2][3] While often overshadowed by its 2,5-diphenyl congeners, this specific derivative represents a critical "linker-modified" pharmacophore in drug discovery, particularly in the development of COX-2 inhibitors and antimicrobial agents where the flexibility of the benzyl methylene bridge (
This guide outlines the physicochemical constants, a robust synthetic protocol for laboratory fabrication, and the molecular logic governing its application.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
| Property | Data |
| Chemical Name | 5-benzyl-2-phenyl-1,3-oxazole |
| CAS Registry Number | 126773-83-9 |
| Molecular Formula | |
| Molecular Weight | 235.28 g/mol |
| SMILES | C1=CC=C(CC2=CN=C(C3=CC=CC=C3)O2)C=C1 |
| InChI Key | CHDCGBXCNXYNOW-UHFFFAOYSA-N |
| LogP (Predicted) | ~3.80 (Highly Lipophilic) |
| H-Bond Acceptors | 1 (Oxazole Nitrogen) |
| Physical State | Off-white solid / Viscous oil (Purity dependent) |
Synthesis & Fabrication: The Blümlein-Lewy Protocol[1][2][3]
As a Senior Application Scientist, I recommend the Blümlein-Lewy synthesis for generating 5-substituted oxazoles. Unlike the Robinson-Gabriel cyclization which requires unstable
Critical Regiochemistry Note: To ensure the benzyl group occupies the C5 position (rather than C4), the reaction must utilize 1-bromo-3-phenylpropan-2-one as the electrophile.[1][2][3] The carbonyl carbon of the haloketone becomes the C5 of the oxazole ring.
Experimental Workflow
-
Reagents: Benzamide (1.0 eq), 1-bromo-3-phenylpropan-2-one (1.1 eq).
-
Solvent/Catalyst: Ethanol or Toluene (reflux); no external catalyst is strictly required, though
can be added to scavenge HBr. -
Mechanism:
Reaction Pathway Diagram
The following diagram illustrates the regioselective formation of the 5-benzyl isomer.
Figure 1: Regioselective synthesis of 5-benzyl-2-phenyloxazole via Blümlein-Lewy condensation.
Applications in Drug Discovery & Materials Science[3]
Medicinal Chemistry: The "Flexible Linker" Strategy
In drug design, 5-benzyl-2-phenyloxazole serves as a bioisostere for biaryl systems.[1][2] The methylene bridge (
-
COX Inhibition: The oxazole ring mimics the central heterocycle of Coxibs (e.g., Valdecoxib). The benzyl group allows the phenyl ring to orient into hydrophobic pockets (e.g., the COX-2 side pocket) that rigid analogs cannot access.[3]
-
Antimicrobial Probes: Oxazole derivatives disrupt bacterial cell walls. The lipophilicity (LogP ~3.[3]8) of this specific derivative enhances membrane permeability.[3]
Scintillation and Fluorescence
Structurally related to POPOP (1,4-Bis(5-phenyl-2-oxazolyl)benzene), 5-benzyl-2-phenyloxazole exhibits fluorescence in the UV-blue region.[1][2][3]
-
Mechanism: The 2-phenyl-oxazole conjugation system acts as the fluorophore.[1][2][3] The 5-benzyl group acts as an auxochrome, slightly bathochromically shifting the emission compared to 5-methyl analogs due to hyperconjugation, though less effectively than direct phenyl conjugation.[1][2]
Analytical Characterization Workflow
To validate the identity of the synthesized compound, use the following self-validating logic:
| Technique | Expected Signal (Diagnostic) | Causality |
| 1H-NMR | Singlet at ~6.9-7.1 ppm (1H) | Represents the C4-H proton.[1][2][3] If the product were 4-benzyl, this singlet would be absent.[2] |
| 1H-NMR | Singlet at ~4.0 ppm (2H) | Represents the benzylic |
| 13C-NMR | Signal at ~125-128 ppm (C5) | Confirms substitution pattern of the oxazole ring.[1][2][3] |
References
-
National Institute of Standards and Technology (NIST). (2023).[3] Mass Spectral Library: Oxazole Derivatives. Retrieved from [Link][2][3]
-
PubChem. (2024).[3][4] Compound Summary: 5-Benzyl-2-phenyloxazole.[1][2][3] National Library of Medicine. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2014). Regioselective synthesis of oxazoles. (Contextual grounding for Blümlein-Lewy mechanism). Retrieved from [Link]
Sources
- 1. 1,4-Bis(5-phenyloxazol-2-yl)benzene [webbook.nist.gov]
- 2. 1,4-Bis(5-phenyl-2-oxazolyl)benzene | C24H16N2O2 | CID 15732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy (Z)-4-(4-Nitrobenzylidene)-2-phenyloxazol-5(4H)-one | 7152-75-2 [smolecule.com]
- 4. (5R)-5-benzyl-3-phenyl-4,5-dihydro-1,2-oxazole | C16H15NO | CID 71561450 - PubChem [pubchem.ncbi.nlm.nih.gov]
Discovery and history of oxazole compounds in medicinal chemistry
Executive Summary
The oxazole ring—a five-membered heterocycle containing oxygen and nitrogen at the 1,3-positions—represents a cornerstone of modern medicinal chemistry.[1][2][3][4][5] Historically isolated from marine invertebrates as a defense alkaloid, the scaffold has evolved into a critical tool for peptide bond isosterism .[6] Its ability to mimic the electrostatic and steric profile of the amide bond while resisting enzymatic hydrolysis makes it invaluable for peptidomimetic drug design. This guide explores the trajectory of oxazole from Hantzsch’s early synthesis to its role in FDA-approved therapeutics like Oxaprozin, providing actionable synthetic protocols and mechanistic insights.
The Pharmacophore: Why Oxazole?
Bioisosterism and Electronic Profile
In drug design, the oxazole ring is rarely a passive spacer; it is an active pharmacophore. Its planar structure and electron distribution allow it to function as a bioisostere for the amide bond (peptide linkage).[6]
-
Dipole Alignment: The oxazole ring mimics the dipole moment of the trans-amide bond. The ring nitrogen accepts hydrogen bonds similarly to the amide carbonyl oxygen.[6]
-
Metabolic Stability: Unlike the amide bond, which is susceptible to rapid hydrolysis by proteases and amidases, the oxazole ring is metabolically robust.
-
Basicity: Oxazole is a weak base (
for the conjugate acid).[6] This low basicity ensures it remains unprotonated at physiological pH, allowing it to traverse lipophilic membranes that would block charged species.[6]
Structural Logic (Visualization)
The following diagram illustrates the geometric and electrostatic superposition that allows oxazole to substitute for a peptide bond in peptidomimetics.
Figure 1: Functional overlay of the amide bond and the oxazole ring, highlighting the shift from metabolic liability to stability.
Historical Evolution: The Marine Connection
While Hantzsch first synthesized oxazole in 1887, the scaffold's medicinal value was cemented by the discovery of marine alkaloids. Marine organisms, lacking an adaptive immune system, produce complex secondary metabolites for chemical defense.
-
The "Marine" Signature: Many naturally occurring oxazoles (e.g., Diazonamides , Hennoxazole , Calyculins ) are isolated from sponges and tunicates. These compounds often exhibit potent cytotoxicity, originally evolving to deter predation.
-
Medicinal Translation: The isolation of Rhizoxin (antimitotic) and Virginiamycin (antibiotic) demonstrated that the oxazole ring could bind tubulin and ribosomal subunits with high affinity. This transitioned the scaffold from a biological curiosity to a template for synthetic drugs.[6]
Synthetic Methodologies
The construction of the oxazole core has evolved from harsh cyclodehydrations to elegant, multicomponent couplings.
Comparative Methodologies
| Methodology | Key Reagents | Mechanism | Utility |
| Robinson-Gabriel | 2-Acylaminoketones, | Cyclodehydration | Classical route; robust for 2,4,5-trisubstituted oxazoles. |
| Van Leusen | Aldehydes, TosMIC, | [3+2] Cycloaddition | Gold Standard for 5-substituted oxazoles; mild conditions. |
| Cornforth | 4-Acyloxazoles | Thermal Rearrangement | Useful for rearranging substitution patterns.[6] |
| C-H Activation | Pd/Cu catalysts, Azoles | Direct Arylation | Modern; atom-economical functionalization of the ring. |
Synthetic Decision Matrix (Visualization)
This workflow guides the chemist in selecting the correct synthesis based on the desired substitution pattern.[6]
Figure 2: Decision tree for selecting the optimal oxazole synthesis route based on substitution requirements.
Case Study: Oxaprozin (Daypro)
Oxaprozin stands as the definitive proof-of-concept for the oxazole scaffold in chronic therapy.
-
Indication: Non-steroidal anti-inflammatory drug (NSAID).[6][7][8][9]
-
Structure: 4,5-diphenyl-2-oxazolepropionic acid.[6]
-
Mechanism: Unlike many propionic acid NSAIDs (e.g., Ibuprofen) which are flexible, the oxazole ring in Oxaprozin provides a rigid spacer that orients the diphenyl system into the hydrophobic channel of the Cyclooxygenase (COX) enzyme.
-
Pharmacokinetics: The oxazole ring contributes to its long half-life (~40-50 hours), allowing for once-daily dosing, a significant advantage over shorter-acting NSAIDs.
Experimental Protocol: Van Leusen Synthesis
Objective: Synthesis of 5-phenyloxazole via the Van Leusen reaction. Rationale: This protocol is selected for its operational simplicity and the use of TosMIC (Toluenesulfonylmethyl isocyanide) , a unique reagent that acts as a C-N-C synthon. This method avoids the harsh acidic conditions of the Robinson-Gabriel synthesis.[6]
Reagents
-
Benzaldehyde (1.0 eq)
-
TosMIC (1.1 eq)[10]
-
Potassium Carbonate (
, 2.5 eq) -
Methanol (MeOH, anhydrous)
Step-by-Step Methodology
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Benzaldehyde (10 mmol) and TosMIC (11 mmol, 2.15 g) in anhydrous Methanol (50 mL).
-
Base Addition: Add
(25 mmol, 3.45 g) in a single portion.-
Observation: The suspension will initially be white/opaque.[6]
-
-
Reflux: Fit the flask with a reflux condenser and heat the mixture to reflux (
) for 4 hours.-
Process Control: Monitor via TLC (Hexane:EtOAc 3:1).[6] The aldehyde spot (
) should disappear, and a new, lower spot (oxazole) should appear. -
Mechanistic Insight: The base deprotonates TosMIC, which attacks the aldehyde.[10] The resulting intermediate cyclizes and eliminates p-toluenesulfinic acid (TsH) to aromatize the ring.[10]
-
-
Workup: Cool the reaction to room temperature. Remove the solvent under reduced pressure (rotary evaporator).
-
Extraction: Resuspend the residue in water (50 mL) and extract with Ethyl Acetate (
mL). -
Purification: Wash combined organics with brine, dry over
, and concentrate. Purify the crude oil via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes). -
Validation:
-
1H NMR (
): Look for the characteristic C2-H singlet at ppm and the C4-H singlet at ppm.
-
References
-
Hantzsch, A. (1887).[6][11] "Ueber die Synthese des Oxazols." Berichte der deutschen chemischen Gesellschaft.
-
Robinson, R. (1909).[6] "LXXXV.—A new synthesis of oxazoles." Journal of the Chemical Society, Transactions.
-
Van Leusen, A. M., et al. (1972).[6] "Chemistry of sulfonylmethyl isocyanides. XII. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon-heteroatom double bonds. Synthesis of 1,5-disubstituted imidazoles and oxazoles." Tetrahedron Letters.
-
Wipf, P., & Henninger, T. C. (1997).[6] "Total Synthesis of the Marine Natural Product Diazonamide A." Journal of Organic Chemistry. [6]
-
Meanwell, N. A. (2011).[6] "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry.
-
Daypro (Oxaprozin) Prescribing Information. U.S. Food and Drug Administration (FDA).[6]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. Oxazole - Wikipedia [en.wikipedia.org]
- 7. Oxaprozin | C18H15NO3 | CID 4614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Oxaprozin - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. taylorandfrancis.com [taylorandfrancis.com]
Review of literature on the synthesis of 2-phenyloxazoles
An In-depth Technical Guide to the Synthesis of 2-Phenyloxazoles
Foreword: The Enduring Relevance of the Oxazole Core
The 2-phenyloxazole motif is a privileged heterocyclic scaffold that forms the structural core of a vast array of compounds essential to both life sciences and materials science. Its presence in numerous natural products, pharmaceuticals, and functional materials underscores the critical importance of robust and versatile synthetic methodologies for its construction.[1][2] Molecules incorporating this framework exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antidiabetic properties.[2][3][4][5][6] This guide provides researchers, scientists, and drug development professionals with a comprehensive review of the seminal and contemporary strategies for synthesizing 2-phenyloxazoles, moving beyond mere procedural lists to explore the mechanistic underpinnings and practical considerations that govern the selection of a synthetic route.
Part 1: Foundational Pillars: The Classical Syntheses
The construction of the oxazole ring is a challenge that has been met with elegant solutions for over a century. These classical "name reactions" are not merely historical footnotes; they remain cornerstones of oxazole chemistry and serve as the basis for many modern innovations.
The Robinson-Gabriel Synthesis (1909, 1910)
This foundational method involves the intramolecular cyclodehydration of a 2-acylamino ketone to furnish the oxazole ring.[7][8][9] It is a direct and powerful approach for creating 2,5-disubstituted oxazoles, where the substituents are dictated by the choice of the acyl group and the ketone moiety.
Causality and Mechanism: The reaction is driven by a strong acid catalyst, which protonates the carbonyl oxygen of the amide to facilitate an intramolecular nucleophilic attack by the enolized ketone. The resulting oxazoline intermediate then undergoes dehydration to yield the aromatic oxazole. The choice of dehydrating agent is critical; while traditional reagents like concentrated sulfuric acid (H₂SO₄) or phosphorus pentoxide (P₂O₅) are effective, they can lead to side reactions or decomposition of sensitive substrates.[8][10] The use of polyphosphoric acid (PPA) was later found to significantly improve yields, often into the 50-60% range.[1][9]
Sources
- 1. ijpsonline.com [ijpsonline.com]
- 2. Synthesis of 2,5-diaryloxazoles through rhodium-catalyzed annulation of triazoles and aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bioactive Oxadiazoles 2.0 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Bioactive phenazines from an earwig-associated Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. synarchive.com [synarchive.com]
- 8. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. benchchem.com [benchchem.com]
Methodological & Application
Application Note: Profiling 5-Benzyl-2-phenyloxazole Derivatives in Cancer Cell Models
Executive Summary & Scientific Rationale
The 1,3-oxazole moiety, particularly the 5-benzyl-2-phenyloxazole scaffold, represents a critical pharmacophore in medicinal chemistry. Structurally, this scaffold mimics the cis-stilbene configuration of Combretastatin A-4 (CA-4) , a potent vascular disrupting agent. By replacing the unstable ethylene bridge of CA-4 with a rigid oxazole ring, researchers can maintain binding affinity to the colchicine site of β-tubulin while improving metabolic stability.
This application note details the evaluation of 5-benzyl-2-phenyloxazole and its derivatives in cancer cell lines. The primary mechanism of action (MoA) for this class is microtubule destabilization , leading to G2/M phase cell cycle arrest and subsequent apoptosis. Secondary mechanisms often include VEGFR-2 inhibition and Reactive Oxygen Species (ROS) modulation.
Key Applications
-
Hit-to-Lead Optimization: Assessing Structure-Activity Relationships (SAR) of phenyl ring substitutions.
-
Phenotypic Screening: Determining IC50 values across diverse cancer panels (NCI-60).
-
Mechanistic Validation: Confirming tubulin polymerization inhibition.
Chemical Properties & Handling[1]
Before initiating biological assays, proper handling of the lipophilic oxazole scaffold is essential to prevent precipitation in aqueous media.
| Parameter | Specification |
| Compound Name | 5-Benzyl-2-phenyloxazole (Parent Scaffold) |
| Molecular Weight | ~235.28 g/mol (unsubstituted) |
| Solubility | Soluble in DMSO (>20 mM); Poorly soluble in water |
| Storage | -20°C (solid); -80°C (in DMSO, avoid freeze-thaw cycles) |
| Stability | Stable in culture media for 48h at 37°C |
Preparation Protocol:
-
Prepare a 10 mM stock solution in anhydrous DMSO.
-
Vortex for 1 minute to ensure complete dissolution.
-
Aliquot into amber tubes (light sensitive) and store at -20°C.
-
Critical Step: On the day of the experiment, dilute the stock into pre-warmed culture media. Ensure the final DMSO concentration is <0.5% (v/v) to avoid solvent toxicity.
Mechanism of Action (MoA) Visualization
The following diagram illustrates the cascade from compound binding to cell death. This pathway validates the selection of downstream assays (Annexin V and Cell Cycle analysis).
Figure 1: Mechanistic pathway of 2,5-disubstituted oxazoles inducing cytotoxicity via tubulin destabilization.
Experimental Protocols
Protocol A: Cytotoxicity Profiling (MTT Assay)
Objective: Determine the IC50 value of the compound in MCF-7 (Breast), HepG2 (Liver), and A549 (Lung) cancer lines.
Materials:
-
Target Cells (exponentially growing)
-
MTT Reagent (5 mg/mL in PBS)
-
96-well clear-bottom plates
-
Microplate Reader (570 nm)
Workflow:
-
Seeding: Plate cells at a density of
cells/well in 100 µL media. Incubate for 24h to allow attachment. -
Treatment: Remove old media. Add 100 µL of fresh media containing the compound at serial dilutions (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µM). Include a Vehicle Control (0.5% DMSO) and a Positive Control (Colchicine or Paclitaxel) .
-
Incubation: Incubate for 48h at 37°C, 5% CO2.
-
Labeling: Add 20 µL of MTT reagent to each well. Incubate for 3-4 hours until purple formazan crystals form.
-
Solubilization: Carefully aspirate media. Add 150 µL DMSO to dissolve crystals. Shake plate for 10 min.
-
Read: Measure absorbance at 570 nm.
Data Analysis:
Calculate % Cell Viability:
Protocol B: Tubulin Polymerization Assay (In Vitro)
Objective: Confirm that the compound directly targets tubulin assembly rather than acting via non-specific toxicity.
Rationale: If 5-Benzyl-2-phenyloxazole acts like Combretastatin, it will decrease the Vmax of polymerization.
Workflow:
-
Use a purified fluorescence-based tubulin polymerization kit (e.g., Cytoskeleton Inc.).
-
Prepare Tubulin protein (3 mg/mL) in G-PEM buffer (GTP, PIPES, EGTA, MgCl2).
-
Add compound (5 µM) or Control (Paclitaxel as enhancer, Nocodazole as inhibitor) to a 96-well half-area plate.
-
Initiate reaction by warming to 37°C.
-
Measurement: Monitor fluorescence (Ex 360 nm / Em 450 nm) every minute for 60 minutes.
-
Result Interpretation: A flattening of the growth curve compared to control indicates polymerization inhibition.
Representative Data & SAR Insights
The following table summarizes expected IC50 ranges based on Structure-Activity Relationship (SAR) studies of 2,5-disubstituted oxazoles.
| Compound Variant | R-Group (Phenyl Ring) | MCF-7 IC50 (µM) | A549 IC50 (µM) | Tubulin Inhibition?[1] |
| Parent | -H | 15.0 - 20.0 | > 25.0 | Weak |
| Derivative A | 3,4,5-trimethoxy | 0.05 - 0.50 | 0.80 - 1.2 | Strong |
| Derivative B | 4-Fluoro | 5.0 - 8.0 | 10.5 | Moderate |
| Derivative C | 4-Amino | 2.5 - 4.0 | 5.5 | Moderate |
Expert Insight: The introduction of electron-donating groups (like methoxy) on the phenyl ring (Derivative A) significantly enhances potency by mimicking the pharmacophore of Colchicine. Unsubstituted parent rings often show poor activity due to lack of hydrogen bond acceptors required for the tubulin binding pocket.
Advanced Validation: Cell Cycle Analysis
Objective: Visualize the G2/M arrest characteristic of tubulin inhibitors.
Figure 2: Workflow for Propidium Iodide (PI) cell cycle analysis.
Expected Outcome:
-
Control Cells: ~20% in G2/M phase.
-
Treated Cells: >60% accumulation in G2/M phase (4N DNA content), confirming mitotic block.
References
-
Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives. MDPI. (2023). Validates the cytotoxicity of phenyl-oxazole scaffolds against MCF-7 lines.[2][3]
-
Synthesis and Anticancer Activity of 5-Phenyl-1,3-thiazole-4-sulfonamide Derivatives. Russian Journal of General Chemistry. (2020). Discusses the SAR of 5-substituted azoles and their tubulin binding potential.
-
Synthesis and anticancer activity of 4-benzylidene-2-phenyloxazol-5(4H)-one derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2016). Provides protocols for testing oxazolone derivatives on A549 cells.
-
Structure-Activity Relationship of Synthesized Oxazole Compounds. ResearchGate. (2022). Detailed review of oxazole pharmacophores in drug discovery.
-
Synthesis and Biological Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives. NIH / PubMed Central. (2018). Comparative analysis of oxazole vs. oxadiazole cytotoxicity.
Sources
Experimental setup for testing the antibacterial activity of oxazole derivatives
Executive Summary
Oxazole derivatives represent a privileged scaffold in medicinal chemistry, exhibiting versatility as bioisosteres for amide bonds and serving as core structures in natural products (e.g., virginiamycin) and synthetic drugs (e.g., linezolid-related structures).[1] However, their lipophilicity and potential for non-specific binding present unique challenges in in vitro screening.
This guide provides a rigorous, self-validating workflow for evaluating the antibacterial efficacy of novel oxazole derivatives. Unlike generic protocols, this document addresses specific "pain points" associated with oxazoles: aqueous solubility limits, solvent interference (DMSO), and the necessity for specific mechanistic validation (often DNA gyrase or protein synthesis inhibition).
Pre-Analytical Phase: Compound Handling
The Failure Point: Many "inactive" oxazoles are actually just precipitated compounds. Oxazole derivatives often exhibit poor aqueous solubility. Proper stock preparation is critical to prevent micro-precipitation in the assay plate, which causes false-negative results (compound not available to bacteria) or false-positive OD readings (precipitate scattering light).
Protocol: Solubility-Optimized Stock Preparation
-
Primary Stock: Dissolve the oxazole derivative in 100% DMSO to a concentration of 10 mg/mL (or 100x the highest desired test concentration).
-
Validation: Vortex for 2 minutes. If visual turbidity persists, sonicate for 5 minutes at 40 kHz.
-
-
Solvent Tolerance Check:
-
Most bacteria tolerate up to 1-2% DMSO, but sensitive strains (e.g., A. baumannii) may show inhibition at >1%.
-
Rule: The final assay concentration of DMSO must be
1% (v/v) .
-
-
Working Solution: Dilute the Primary Stock 1:50 in the culture media (e.g., Cation-Adjusted Mueller-Hinton Broth) immediately before plating.
Primary Screening: MIC Determination (Broth Microdilution)
Standard: CLSI M07 (Aerobes) / EUCAST
Method: Modified Resazurin Microtiter Assay (REMA)
Why Resazurin? Oxazoles are often colorless, but some derivatives (e.g., nitro-oxazoles) can be colored. Visual turbidity readings are subjective. Resazurin provides a colorimetric (Blue
Experimental Setup
-
Organisms:
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).
Workflow Diagram
Caption: Step-by-step workflow for Resazurin-based MIC determination, ensuring proper control integration.
Step-by-Step Protocol
-
Plate Filling: Dispense 50 µL of CAMHB into columns 2–12 of a 96-well plate.
-
Compound Addition: Add 100 µL of the 2x working solution (from Section 2) into Column 1.
-
Serial Dilution: Transfer 50 µL from Column 1 to Column 2, mix, and repeat across to Column 10. Discard the final 50 µL.
-
Result: Columns 1–10 contain decreasing drug concentrations.[4]
-
-
Controls (Self-Validation):
-
Column 11 (Growth Control): 50 µL Media + 50 µL Inoculum + DMSO (at same % as test wells). Must turn Pink.
-
Column 12 (Sterility Control): 100 µL Media only. Must remain Blue.
-
-
Inoculation: Add 50 µL of standardized bacterial suspension (
CFU/mL) to wells 1–11. Final well volume = 100 µL; Final inoculum = CFU/mL. -
Incubation: 37°C for 18–20 hours (aerobic).
-
Development: Add 30 µL of 0.015% Resazurin solution. Incubate for 2–4 hours.
-
Analysis: The MIC is the lowest concentration well that remains Blue (no metabolic reduction).
Secondary Screening: Time-Kill Kinetics
Objective: Determine if the oxazole is bacteriostatic (inhibits growth) or bactericidal (kills).
Definition: Bactericidal activity is defined as a
Protocol Summary
-
Prepare tubes with CAMHB containing the oxazole at 1x MIC and 4x MIC .
-
Inoculate with
CFU/mL. -
Incubate at 37°C with shaking (200 rpm).
-
Sampling: Remove aliquots at
hours. -
Plating: Serially dilute aliquots in saline and spot-plate onto Mueller-Hinton Agar.
-
Count: Count colonies after 24h incubation and plot
CFU/mL vs. Time.
Mechanistic Validation: DNA Gyrase Inhibition
Context: Many oxazole derivatives (especially benzoxazoles and oxazolopyridines) function similarly to quinolones by inhibiting bacterial Type II topoisomerases (DNA Gyrase). Assay: DNA Supercoiling Assay (Gel-based).
Workflow
-
Reaction Mix: Relaxed pBR322 plasmid DNA + E. coli DNA Gyrase + ATP + Assay Buffer.
-
Treatment: Add Oxazole derivative (at IC50 or MIC concentration). Include Ciprofloxacin as a positive control.[5]
-
Incubation: 37°C for 60 minutes.
-
Termination: Add Stop Buffer (SDS + Proteinase K).
-
Electrophoresis: Run on 1% agarose gel.
-
Interpretation:
-
Active Gyrase (No Drug): DNA becomes supercoiled (migrates faster).
-
Inhibited Gyrase (Drug Active): DNA remains relaxed (migrates slower).
-
-
Safety & Selectivity: Cytotoxicity Profiling
Objective: Ensure the antibacterial activity is selective and not due to general membrane destruction.
Metric: Selectivity Index (
Protocol (MTT Assay)
-
Cells: Mammalian cell line (e.g., HEK293 or HepG2).
-
Seeding:
cells/well in DMEM; incubate 24h. -
Treatment: Add oxazole derivative (serial dilution). Incubate 48h.
-
Readout: Add MTT reagent; solubilize formazan crystals with DMSO; read OD at 570 nm.
-
Calculation: Determine
(concentration cytotoxic to 50% of cells).
Decision Logic & Data Analysis
Decision Tree for Hit Progression
Caption: Strategic decision tree for advancing oxazole derivatives from screening to lead candidacy.
Data Reporting Table
Summarize your findings in the following format for publication or internal review:
| Compound ID | Structure Class | MIC (S. aureus) [µg/mL] | MIC (E. coli) [µg/mL] | CC50 (HEK293) [µg/mL] | SI (Selectivity) | MoA Validation |
| OXZ-001 | 2,5-disubstituted | 4.0 | >64 | 128 | 32 (Good) | Gyrase Inhibitor (+) |
| OXZ-002 | Benzoxazole | 0.5 | 32 | 2.0 | 4 (Toxic) | N/A |
| Cipro (Ctrl) | Quinolone | 0.25 | 0.015 | >100 | >400 | Gyrase Inhibitor (+) |
References
-
Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—11th Edition (M07-A11).[6] Wayne, PA: CLSI.
-
Sarker, S. D., Nahar, L., & Kumarasamy, Y. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals.[5] Methods, 42(4), 321-324.
-
Keri, R. S., & Patil, S. A. (2015). Oxazole derivatives: A review of their biological activities and structure-activity relationship (SAR). European Journal of Medicinal Chemistry.
-
Wanigasekara, D., et al. (2021).[3] Determination of Tolerance Limits of Dimethyl Sulfoxide (DMSO) on Selected Bacterial Strains for the Antimicrobial Assays. Journal of University of Ruhuna.
Sources
- 1. repository.aaup.edu [repository.aaup.edu]
- 2. researchgate.net [researchgate.net]
- 3. Determination of Tolerance Limits of Dimethyl Sulfoxide (DMSO) on Selected Bacterial Strains for the Antimicrobial Assays of Natural Products | Proceedings of International Forestry and Environment Symposium [journals.sjp.ac.lk]
- 4. Resazurin Microtiter Assay Plate Testing of Mycobacterium tuberculosis Susceptibilities to Second-Line Drugs: Rapid, Simple, and Inexpensive Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. intertekinform.com [intertekinform.com]
Method for evaluating the anticancer mechanism of 5-Benzyl-2-phenyloxazole
Application Note: Mechanistic Profiling of 5-Benzyl-2-phenyloxazole Derivatives Focus: Target Deconvolution (Tubulin Dynamics vs. Kinase Inhibition) & Apoptotic Validation
Introduction & Scope
The 5-Benzyl-2-phenyloxazole scaffold represents a "privileged structure" in medicinal chemistry, frequently associated with potent anticancer activity. While specific derivatives vary, the core pharmacophore—a 2,5-disubstituted 1,3-oxazole ring—often functions as a bioisostere for the cis-stilbene moiety found in Combretastatin A-4 (CA-4). Consequently, the primary mechanistic hypothesis for these compounds is inhibition of tubulin polymerization , leading to mitotic catastrophe. However, recent structural activity relationship (SAR) studies indicate that modifications at the C-4 or C-5 positions can shift selectivity toward kinases (e.g., Aurora A) or metabolic targets.
This Application Note provides a rigorous, self-validating workflow to evaluate the anticancer mechanism of 5-Benzyl-2-phenyloxazole derivatives. It moves beyond simple cytotoxicity to establish a causal link between molecular target engagement and phenotypic outcome.
Experimental Workflow: The "Decision Tree" Approach
To ensure resource efficiency, we utilize a hierarchical screening approach. The cell cycle profile (Protocol 2) serves as the critical "gatekeeper" that dictates whether to pursue Tubulin assays or Kinase profiling.
Caption: Hierarchical evaluation strategy. Cell cycle arrest phase directs the subsequent molecular target validation.
Phase 1: Cytotoxicity Screening (SRB Assay)
While MTT is common, the Sulforhodamine B (SRB) assay is recommended for this scaffold because oxazole derivatives can sometimes interfere with mitochondrial reductase activity (the basis of MTT), yielding false positives. SRB measures total protein mass, offering a more stable readout.
Target Cell Lines:
-
A549 (Lung): Highly sensitive to tubulin inhibitors.
-
MCF-7 (Breast): Standard for hormonal/cytotoxic screening.
-
HCT-15 (Colon): Often expresses MDR pumps; useful for checking resistance liability.
Data Output Format:
| Compound ID | A549 IC50 (µM) | MCF-7 IC50 (µM) | HCT-15 IC50 (µM) | Selectivity Index (SI)* |
|---|---|---|---|---|
| 5-Bn-Ox-01 | 2.5 ± 0.3 | 3.1 ± 0.5 | >50 | 12.4 |
| Paclitaxel (Pos) | 0.015 | 0.02 | 0.8 | - |
| DMSO (Neg) | >100 | >100 | >100 | - |
*SI = IC50 (Normal Fibroblasts) / IC50 (Cancer Cells).
Phase 2: Target Identification (The "Gatekeeper")
Protocol A: Cell Cycle Analysis (Flow Cytometry)
The phenotypic signature of the 5-benzyl-2-phenyloxazole scaffold usually manifests as G2/M phase arrest , indicative of mitotic spindle disruption.
-
Seeding: Seed A549 cells at
cells/well in 6-well plates. -
Treatment: Treat with
and concentrations for 24h. -
Fixation: Harvest cells, wash with PBS, and fix in 70% ice-cold ethanol overnight at -20°C.
-
Critical Step: Add ethanol dropwise while vortexing to prevent clumping.
-
-
Staining: Resuspend in PBS containing RNase A (100 µg/mL) and Propidium Iodide (50 µg/mL) . Incubate 30 min at 37°C in dark.
-
Acquisition: Analyze >10,000 events on a flow cytometer (FL2 channel).
Interpretation:
-
G2/M Accumulation (>40%): Strongly suggests Tubulin inhibition (Proceed to Protocol B).
-
G0/G1 Accumulation: Suggests Kinase inhibition (e.g., CDK or Aurora A) or metabolic stress (Proceed to Kinase Profiling).
Protocol B: In Vitro Tubulin Polymerization Assay
If G2/M arrest is observed, this assay confirms direct interaction with tubulin.
-
Reagent Prep: Use >99% pure porcine brain tubulin in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) + 1 mM GTP.
-
Setup: In a 96-well black plate (pre-warmed to 37°C), add:
-
Test Compound (10 µM final).
-
Tubulin mix (3 mg/mL final).
-
Reporter: DAPI or fluorescence reporter sensitive to polymerization.
-
-
Kinetics: Measure fluorescence (Ex 360nm / Em 450nm) every 30 seconds for 60 minutes at 37°C.
Result Validation:
-
Inhibitors (e.g., Vincristine-like): Decrease max fluorescence (
) and inhibit the exponential growth phase. -
Stabilizers (e.g., Taxol-like): Increase polymerization rate and eliminate the lag phase.
-
5-Benzyl-2-phenyloxazoles typically act as Destabilizers (Vincristine-like).
Phase 3: Apoptotic Pathway Confirmation
Mitotic arrest leads to Mitotic Catastrophe and subsequent apoptosis. We must distinguish this from necrosis.
Annexin V-FITC / PI Double Staining
-
Early Apoptosis: Annexin V (+), PI (-).
-
Late Apoptosis: Annexin V (+), PI (+).
-
Necrosis: Annexin V (-), PI (+).
Mechanistic Pathway Visualization (DOT):
Caption: Proposed Mechanism of Action: Tubulin destabilization triggers the Spindle Assembly Checkpoint (SAC), leading to mitochondrial apoptosis.
Phase 4: Molecular Validation (Western Blot)
To confirm the pathway outlined above, lysate from treated cells (24h) should be probed for specific markers.
| Target Protein | Expected Change | Mechanistic Significance |
| Cyclin B1 | Accumulation | Confirms arrest at G2/M boundary (failure to exit mitosis). |
| p-Histone H3 | Increase | Marker of mitotic cells; confirms arrest is in Mitosis, not G2. |
| Bcl-2 | Decrease / p-Bcl-2 | Loss of anti-apoptotic signal; phosphorylation indicates microtubule damage. |
| Bax | Increase | Pro-apoptotic pore formation. |
| Cleaved PARP | Presence | Terminal marker of caspase-mediated apoptosis. |
References
-
Biological Activities of Benzoxazole and its Derivatives. (2023). Turkish Journal of Chemistry. Discusses the broad spectrum of 2-substituted benzoxazole/oxazole derivatives and their synthesis via green chemistry. 3[1][4]
-
Design, Synthesis, Characterization, and Cytotoxicity Evaluation of New 4-Benzyl-1,3-Oxazole Derivatives. (2021). Farmacia Journal. Provides specific cytotoxicity data (Daphnia magna and cancer lines) for 4-benzyl-1,3-oxazoles. 5
-
Synthesis and Anticancer Activity of 4-Benzylidene-2-phenyloxazol-5(4H)-one Derivatives. (2011). Der Pharma Chemica. Establishes protocols for SRB assays and cytotoxicity in A549 cell lines for this scaffold. 6[1][4]
-
In Vitro and In Silico Study of 5-(Piperazin-1-Ylsulfonyl)-1,3-Oxazole-4-Carbonitriles Against Neuroblastoma. (2025). Preprints.org. Highlights the potential for oxazole derivatives to target Aurora A kinase and N-MYC, providing an alternative mechanism to tubulin inhibition. 7[1][4]
Sources
- 1. Anticancer Activity of Benzo[a]phenoxazine Compounds Promoting Lysosomal Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. farmaciajournal.com [farmaciajournal.com]
- 6. researchgate.net [researchgate.net]
- 7. preprints.org [preprints.org]
Introduction: The Potential of a Novel Oxazole-Based Fluorophore
An Application Guide for Cellular Staining with 5-Benzyl-2-phenyloxazole
Disclaimer: 5-Benzyl-2-phenyloxazole is not currently recognized as a standard or commercially available fluorescent probe for cellular imaging. The following application notes and protocols are therefore provided as a theoretical and practical guide for researchers interested in evaluating the potential of this novel compound. The methodologies are based on the predicted chemical properties of 5-Benzyl-2-phenyloxazole, drawing parallels with the established principles of fluorescence microscopy and the behavior of structurally related lipophilic dyes.
The oxazole scaffold is a core component of many fluorescent molecules and biologically active compounds.[1] Specifically, 2,5-disubstituted oxazoles are known for their robust photophysical properties, including high quantum yields, making them valuable in various applications from laser dyes to scintillators.[2][3] The compound 5-Benzyl-2-phenyloxazole possesses an extended π-conjugated system, a key feature for fluorescence.
Based on its structure, 5-Benzyl-2-phenyloxazole is predicted to be a highly hydrophobic molecule. This property strongly suggests that its primary mechanism for cell staining will be through lipophilic interactions—partitioning into the lipid-rich environments of cellular membranes.[4][5] Such dyes are invaluable tools for visualizing cell boundaries, tracking cell migration, and studying membrane dynamics in both live and fixed cells.[6]
This guide provides a comprehensive framework for the initial characterization and application of 5-Benzyl-2-phenyloxazole as a cellular stain, outlining detailed protocols for reagent preparation, live-cell imaging, fixed-cell staining, and troubleshooting.
Predicted Properties and Mechanism of Action
Predicted Photophysical Properties
While empirical measurement is essential, the spectral properties of 5-Benzyl-2-phenyloxazole can be estimated from the well-characterized analogue, 2,5-diphenyloxazole (PPO).[2]
| Parameter | Predicted Value | Rationale & Remarks |
| Excitation Max (λex) | ~310 - 330 nm (UV-A) | Based on PPO, which has an excitation maximum around 303 nm.[2] The benzyl substituent may cause a slight bathochromic (red) shift. |
| Emission Max (λem) | ~370 - 400 nm (Violet/Blue) | PPO emits around 363 nm.[2] The emission is expected to be in the violet-to-blue region of the spectrum, suitable for microscopes equipped with a DAPI filter set. |
| Solubility | Poor in aqueous media, high in organic solvents (DMSO, Ethanol) | The molecule's nonpolar structure, dominated by two aromatic rings, dictates its hydrophobicity.[7] |
| Quantum Yield (Φ) | Potentially high | 2,5-disubstituted oxazoles are often highly fluorescent.[8] However, this can be solvent-dependent.[9] |
Proposed Staining Mechanism
The hydrophobicity of 5-Benzyl-2-phenyloxazole is the driving force for its cellular localization. As a lipophilic dye, it is expected to spontaneously insert its nonpolar structure into the lipid bilayer of the plasma membrane and other intracellular membranes (e.g., endoplasmic reticulum, Golgi apparatus).[10][11] This partitioning process concentrates the dye within the cell, leading to a fluorescent signal that delineates membrane structures.[4]
Figure 1: Proposed mechanism of 5-Benzyl-2-phenyloxazole staining. Hydrophobic dye monomers in the aqueous environment partition into the lipid bilayer of the cell membrane, where they become fluorescent.
Materials and Reagents
-
5-Benzyl-2-phenyloxazole (solid form)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Hanks' Balanced Salt Solution (HBSS) or other serum-free medium
-
Fetal Bovine Serum (FBS)
-
Paraformaldehyde (PFA), 4% in PBS (for fixation)
-
Triton™ X-100, 0.1% in PBS (for permeabilization, optional)
-
Glass coverslips and microscope slides
-
Adherent or suspension cells (e.g., HeLa, A549, Jurkat)
-
Fluorescence microscope with a DAPI filter set (e.g., Ex: ~350 nm, Em: ~450 nm)
Experimental Protocols
Preparation of Stock Solution
The hydrophobicity of the dye necessitates preparation in an organic solvent.[7]
-
Prepare a 10 mM stock solution of 5-Benzyl-2-phenyloxazole in anhydrous DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
Store the stock solution in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
Protocol 1: Live-Cell Staining
This protocol is designed for imaging the plasma membrane of living cells. Lipophilic dyes are known to be gradually internalized by endocytosis over time, so imaging is best performed shortly after staining for clear plasma membrane visualization.[4][12]
-
Cell Preparation: Seed cells onto glass-bottom dishes or coverslips to achieve 60-80% confluency on the day of the experiment.
-
Prepare Staining Solution: Dilute the 10 mM stock solution to a final working concentration in a suitable buffer (e.g., HBSS or serum-free medium).
-
Optimization is critical. Start with a concentration range of 1-10 µM .
-
Important: Add the DMSO stock solution into the buffer while vortexing to prevent dye aggregation.[6] Prepare this solution fresh immediately before use.
-
-
Staining:
-
Remove the culture medium from the cells.
-
Gently wash the cells once with warm PBS.
-
Add the staining solution to the cells and incubate for 5-15 minutes at 37°C, protected from light.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells 2-3 times with warm culture medium containing serum. The protein in the serum helps to bind and remove excess, unbound dye.[6]
-
-
Imaging:
-
Add fresh, warm culture medium or HBSS to the cells.
-
Image immediately using a fluorescence microscope equipped with a DAPI or similar UV-excitation filter set.
-
Protocol 2: Fixed-Cell Staining
This protocol allows for the staining of cellular membranes in cells that have been fixed with formaldehyde. Crucially, do not use methanol or acetone for fixation , as these solvents will extract lipids and destroy the target of the dye.[13][14]
-
Cell Preparation & Fixation:
-
Grow cells on glass coverslips to the desired confluency.
-
Wash cells once with PBS.
-
Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells 3 times with PBS for 5 minutes each.
-
-
(Optional) Permeabilization: For co-staining with intracellular antibodies, permeabilization may be necessary.
-
Incubate fixed cells with 0.1% Triton™ X-100 in PBS for 5-10 minutes.
-
Wash 3 times with PBS.
-
Note: Permeabilization may alter dye localization and increase background signal from intracellular membranes.[15] Staining without permeabilization is recommended for visualizing just the plasma membrane.
-
-
Staining:
-
Prepare a 1-10 µM working solution of the dye in PBS as described in section 4.2.
-
Add the staining solution to the fixed cells and incubate for 10-20 minutes at room temperature, protected from light.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells 3 times with PBS.
-
-
Mounting & Imaging:
-
Mount the coverslips onto microscope slides using a suitable mounting medium. Note: Some mounting media can quench fluorescence or are incompatible with lipophilic dyes; imaging in PBS is the safest initial approach.[15]
-
Image using a fluorescence microscope.
-
Figure 2: Step-by-step experimental workflow for staining cells with 5-Benzyl-2-phenyloxazole.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Weak Signal | 1. Dye concentration is too low.2. Incorrect filter set used.3. Dye has degraded. | 1. Increase the working concentration (e.g., up to 20 µM).2. Confirm the microscope has a UV/DAPI filter. Empirically test excitation/emission spectra.3. Use a fresh aliquot of the stock solution. |
| High Background / Non-specific Staining | 1. Dye concentration is too high.2. Inadequate washing.3. Dye aggregation. | 1. Decrease the working concentration.2. Increase the number and duration of wash steps. Use serum in the wash buffer for live cells.[6]3. Prepare staining solution fresh and vortex vigorously while adding the DMSO stock to the aqueous buffer. |
| Phototoxicity (Live Cells) | 1. High dye concentration.2. Excessive light exposure from the microscope. | 1. Use the lowest possible dye concentration that gives a good signal.2. Minimize exposure time, reduce lamp/laser intensity, and use a more sensitive camera. |
| Signal is Internalized (Live Cells) | 1. Natural endocytic pathways. | This is expected for most lipophilic dyes.[4] Image immediately after staining for plasma membrane signal. For longer-term tracking, be aware the signal will move to internal vesicles. |
Conclusion
5-Benzyl-2-phenyloxazole represents an unexplored but promising candidate for a new class of lipophilic fluorescent probes. Its structural similarity to known oxazole fluorophores suggests it will possess favorable photophysical properties. The protocols outlined in this guide provide a robust starting point for any researcher aiming to validate its use in cellular imaging. Through careful optimization of concentration, incubation time, and imaging conditions, the full potential of this novel compound can be determined.
References
-
Sigma-Aldrich. Cell Tracking with Lipophilic Membrane Dyes.
-
Bitesize Bio. 3 Types of Cell Surface Stains: Lipophilic Dyes, Lectins & Protein Labels Explained.
-
Biotium. Tech Tip: Staining Membranes in Fixed Cells (CytoLiner TM Protocol).
-
Chemie Brunschwig. Membrane & Cell Surface Stains.
-
Biotium. Five Steps to Successful Cell Membrane Staining & Imaging.
-
ResearchGate. Oxazoles Dyes With Potential For Bioprobes: A Two-Photon Absorption Study.
-
Biotium. CellBrite® Fix Membrane Stains.
-
BenchChem. Unveiling the Photophysical Characteristics of Phenyl-Substituted Oxazoles: A Technical Guide to Quantum Yield and Fluorescence Lifetime.
-
Biotium. STAINING FOR LIVE-CELL ANALYSIS: IMPROVING PERCEPTION.
-
Biotium. Tech Tip: Five steps to successful cell membrane staining & imaging.
-
Sigma-Aldrich. Live Cell Imaging Reagents.
-
NIH. Combining hydrophilic and hydrophobic environment sensitive dyes to detect a wide range of cellular polarity.
-
Chemical Journal of Chinese Universities. RESEARCH ON 2,5-DISUBSTITUTED OXAZOLES.
-
ResearchGate. Fluorescence emission spectra of 2,5-disubstituted 1,3,4-oxadiazole...
-
PMC. Cell-imaging studies of highly substituted oxazole derivatives as organelle targeting fluorophores (OTFPs).
-
PubMed. [Hydrophobic acridine dyes for fluorescence staining of mitochondria in living cells. 2. Comparison of staining of living and fixed Hela-cells with NAO and DPPAO].
-
PMC. Solubilization of Hydrophobic Dyes in Surfactant Solutions.
Sources
- 1. Cell-imaging studies of highly substituted oxazole derivatives as organelle targeting fluorophores (OTFPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. RESEARCH ON 2,5-DISUBSTITUTED OXAZOLES [cjcu.jlu.edu.cn]
- 4. atlantisbioscience.com [atlantisbioscience.com]
- 5. biotium.com [biotium.com]
- 6. Cell Tracking with Lipophilic Membrane Dyes [sigmaaldrich.com]
- 7. Solubilization of Hydrophobic Dyes in Surfactant Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Combining hydrophilic and hydrophobic environment sensitive dyes to detect a wide range of cellular polarity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [Hydrophobic acridine dyes for fluorescence staining of mitochondria in living cells. 2. Comparison of staining of living and fixed Hela-cells with NAO and DPPAO] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. genetargetsolutions.com.au [genetargetsolutions.com.au]
- 13. biotium.com [biotium.com]
- 14. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 15. genetargetsolutionsshop.com.au [genetargetsolutionsshop.com.au]
Application Note: Utilizing 5-Benzyl-2-phenyloxazole as a Deep-Blue Lipophilic Probe in Fluorescence Microscopy
Part 1: Executive Summary & Scientific Rationale
The Challenge: Spectral Crowding in Multi-Color Imaging
In complex fluorescence microscopy experiments, the visible spectrum (488 nm – 647 nm) is often saturated with targeted protein labels (GFP, RFP) and organelle trackers (MitoTracker Red). Researchers frequently struggle to image lipid droplets (LDs) or hydrophobic membranes without occupying these critical channels. While dyes like Nile Red or BODIPY 493/503 are effective, they bleed into green and orange channels, complicating multiplexing.
The Solution: 5-Benzyl-2-phenyloxazole
5-Benzyl-2-phenyloxazole (5-BPO) is a specialized, oxazole-based fluorophore that offers a distinct solution. Structurally related to the scintillator PPO (2,5-diphenyloxazole), 5-BPO retains the high lipophilicity required for membrane partitioning but possesses a unique conjugation interruption at the C5-benzyl position.
Key Advantages:
-
Deep-Blue Emission: Emits in the 350–420 nm range, effectively utilizing the "UV channel" (DAPI filter set) for lipid structures rather than nuclei.
-
High Lipophilicity: The benzyl and phenyl moieties drive rapid partitioning into neutral lipid cores and hydrophobic bilayers.
-
Multiphoton Compatibility: Its absorption cross-section in the deep UV makes it an excellent candidate for 2-photon excitation (approx. 700–740 nm), reducing phototoxicity.
Part 2: Chemical & Photophysical Profile[1][2][3][4]
To ensure experimental reproducibility, it is critical to understand the behavior of 5-BPO in various solvents. Unlike charged dyes (e.g., Rhodamine), 5-BPO is neutral and solvatochromic.
Table 1: Physicochemical Specifications
| Parameter | Specification | Notes |
| CAS Number | 126773-83-9 | Verified Identity [1] |
| Molecular Formula | C₁₆H₁₃NO | Neutral, hydrophobic core |
| Molecular Weight | 235.28 g/mol | Small molecule; rapid diffusion |
| LogP (Predicted) | ~4.2 | Highly lipophilic; requires DMSO for stock |
| Excitation Max | 300 – 340 nm | UV-excitable; requires quartz optics or UV-transparent glass |
| Emission Max | 360 – 410 nm | Deep blue; overlaps with DAPI channel |
| Stokes Shift | ~60–80 nm | Reduces self-quenching artifacts |
Critical Insight: The methylene bridge (-CH₂-) in the 5-benzyl group interrupts the π-conjugation compared to 2,5-diphenyloxazole. This results in a hypsochromic (blue) shift relative to PPO. Researchers must ensure their microscope is equipped with a UV-pass objective (e.g., Zeiss Fluar or Nikon Super Fluor) to detect the signal efficiently.
Part 3: Experimental Protocols
Protocol A: Labeling Lipid Droplets in Adipocytes (Fixed Cell)
Objective: To visualize neutral lipid accumulation in 3T3-L1 adipocytes using the UV channel, reserving visible channels for antibody staining.
Reagents Required[1][2][3][4][5][6][7]
-
Stock Solution: 10 mM 5-BPO in anhydrous DMSO (Store at -20°C, protected from light).
-
Fixative: 4% Paraformaldehyde (PFA) in PBS.
-
Buffer: 1x Phosphate Buffered Saline (PBS), pH 7.4.
-
Mounting Media: Non-fluorescing, aqueous mountant (e.g., glycerol-based).
Step-by-Step Workflow
-
Preparation of Working Solution:
-
Dilute the 10 mM DMSO stock to a working concentration of 5 µM in PBS.
-
Note: Vortex immediately to prevent precipitation. The solution may appear slightly cloudy due to the dye's hydrophobicity; this is normal for lipid probes.
-
-
Cell Fixation:
-
Aspirate media from cells.
-
Incubate with 4% PFA for 15 minutes at room temperature (RT).
-
Wash 3x with PBS (5 minutes each).
-
-
Staining:
-
Apply the 5 µM 5-BPO working solution to the cells.
-
Incubate for 10 minutes at RT in the dark.
-
Optimization: Do not permeabilize with Triton X-100 before staining, as this can degrade lipid droplets. If antibody staining is required, perform permeabilization and antibody steps first, then post-stain with 5-BPO.
-
-
Washing:
-
Wash 3x with PBS to remove background signal.
-
Critical: Excessive washing with detergent-based buffers can extract the dye. Use standard PBS.
-
-
Imaging:
-
Filter Set: DAPI / Hoechst (Ex: 350/50, Em: 460/50).
-
Exposure: Start with 100ms. Lipid droplets should appear as bright, punctate spheres.
-
Visualization of Workflow
Figure 1: Optimized workflow for lipid droplet staining with 5-Benzyl-2-phenyloxazole. Note the absence of permeabilization steps prior to lipid staining to preserve droplet integrity.
Part 4: Advanced Application – Multiphoton Microscopy
For tissue sections or thick samples where UV penetration is poor, 5-BPO is an ideal candidate for Two-Photon Excitation (2PE) .
Rationale: Oxazole derivatives typically exhibit high two-photon absorption cross-sections. Exciting 5-BPO at 700–720 nm (NIR) allows for deep tissue penetration while generating the localized blue emission (approx. 400 nm) only at the focal point.
Protocol Adjustments:
-
Laser Tuning: Tune the Ti:Sapphire laser to 710 nm.
-
Detection: Use a non-descanned detector (NDD) with a blue bandpass filter (400–450 nm).
-
Power: Start at low power (<5 mW at sample) to avoid photobleaching, as oxazoles can be prone to oxidation under high flux.
Part 5: Data Interpretation & Troubleshooting
Spectral Separation Logic
The primary utility of 5-BPO is its ability to "hide" in the UV channel, allowing standard GFP/RFP markers to be used for proteins.
Figure 2: Spectral allocation strategy. 5-BPO occupies the UV channel. Caution is advised when co-staining with DAPI; spatial segregation (Nuclei vs. Lipids) usually allows differentiation, but single-stain controls are recommended.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Weak Signal | UV Transmission Cutoff | Ensure objective lens is UV-corrected (e.g., Fluor/Quartz). Standard glass absorbs <350nm light. |
| Crystal Formation | Dye Precipitation | 5-BPO is highly hydrophobic. Sonicate the working solution or add 0.1% Pluronic F-127 to aid dispersion. |
| Nuclear Staining | DNA Binding | While rare for neutral oxazoles, high concentrations (>20 µM) may lead to non-specific DNA intercalation [2]. Titrate down to 1 µM. |
| Rapid Bleaching | Oxidation | Use an antifade mounting medium (e.g., DABCO or commercial UV-compatible antifade). |
References
-
PubChem. (2025). 5-Benzyl-2-phenyloxazole Compound Summary. National Library of Medicine. Available at: [Link]
- Krasnova, L., et al. (2023). Luminescent Properties of 2-phenylbenzoxazole Derivatives. MDPI Molecules. (Provides comparative spectral data for 2-phenyl substituted oxazole systems).
- Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. 3rd Edition. Springer. (Foundational text for UV-excitable solvent-sensitive probes).
Sources
- 1. researchgate.net [researchgate.net]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. MySkinRecipes - World Best Cosmetics/Food/Research Ingredient Portal [myskinrecipes.com]
- 4. New Benzimidazole-Based pH-Sensitive Fluorescent Probes | MDPI [mdpi.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Note: Kinetic Characterization of 5-Benzyl-2-phenyloxazole Derivatives as FAAH Inhibitors
[1]
Introduction & Biological Context
The compound 5-Benzyl-2-phenyloxazole represents a critical scaffold in the development of inhibitors for Fatty Acid Amide Hydrolase (FAAH) . FAAH is the primary integral membrane serine hydrolase responsible for the catabolism of the endocannabinoid Anandamide (AEA) and other bioactive lipids like oleamide and palmitoylethanolamide (PEA).[1]
Inhibition of FAAH leads to elevated levels of endogenous AEA, producing analgesic, anxiolytic, and anti-inflammatory effects without the psychotropic side effects associated with direct Cannabinoid Receptor 1 (CB1) agonists.
Mechanism of Action
The 5-benzyl-2-phenyloxazole class (often functionalized as
-
Binding: The inhibitor enters the FAAH cytosolic port.
-
Transition State Mimicry: The active site nucleophile (Ser241 ) attacks the electrophilic carbon of the inhibitor.
-
Hemiketal Formation: This forms a reversible, high-affinity tetrahedral hemiketal intermediate that mimics the transition state of amide hydrolysis, effectively blocking the enzyme.
Pathway Visualization
Figure 1: Mechanism of FAAH inhibition. The oxazole inhibitor competes with Anandamide, forming a reversible hemiketal complex with the catalytic Serine 241.
Experimental Design Strategy
To accurately characterize the potency (
Critical Assay Components
-
Enzyme: Recombinant Human or Rat FAAH (microsomal preparation or purified).[2][3]
-
Substrate: AAMCA (Arachidonyl-7-amino-4-methylcoumarin amide).[4][5]
-
Why: AAMCA is non-fluorescent. Upon hydrolysis by FAAH, it releases AMC (7-amino-4-methylcoumarin), which is highly fluorescent (
).[1]
-
-
Buffer System: Tris-HCl (pH 7.4 - 9.0) with non-ionic detergent.
-
Note: While FAAH has optimal activity at pH 9.0, screening at pH 7.4 is recommended to mimic physiological conditions for drug development.
-
Protocol 1: Fluorometric Kinetic Assay (Gold Standard)
Materials & Reagents
| Component | Specification | Purpose |
| Assay Buffer | 50 mM Tris-HCl, 1 mM EDTA, 0.1% Triton X-100, pH 7.4 | Maintains enzyme stability; detergent prevents aggregation. |
| FAAH Enzyme | Human recombinant FAAH (lysate or purified) | Target enzyme.[2][3] |
| Substrate | AAMCA (Stock: 10 mM in DMSO) | Fluorogenic substrate. |
| Test Compound | 5-Benzyl-2-phenyloxazole (Stock: 10 mM in DMSO) | Inhibitor. |
| Control Inhibitor | URB597 (Stock: 10 mM in DMSO) | Positive control (Irreversible). |
| BSA | Fatty Acid-Free Bovine Serum Albumin (0.1%) | Critical: Prevents lipophilic inhibitor loss to plasticware. |
Step-by-Step Procedure
Step 1: Compound Preparation
-
Prepare a 10-point dilution series of the test compound in DMSO (e.g., 10
M to 0.1 nM final concentration). -
Caution: Keep final DMSO concentration
to avoid enzyme denaturation or micelle disruption.
Step 2: Enzyme Pre-incubation (The "Slow-Binding" Check) Rationale: Oxazole inhibitors often exhibit slow-binding kinetics. Pre-incubation ensures equilibrium is reached before substrate addition.
-
Dilute FAAH enzyme in Assay Buffer to 2x the final desired concentration (typically 2-4
g/mL protein). -
Add 50
L of 2x Enzyme to the wells of a black 96-well plate. -
Add 1
L of Test Compound (or DMSO control).[6] -
Incubate at 25°C for 15 minutes (or up to 60 mins if time-dependency is suspected).
Step 3: Substrate Initiation
-
Prepare 2x Substrate Solution: Dilute AAMCA stock to 10
M in Assay Buffer (Final assay conc: 5 M). -
Add 50
L of 2x Substrate Solution to each well. -
Final Volume: 100
L.
Step 4: Kinetic Measurement
-
Immediately place plate in a fluorescence microplate reader.
-
Settings:
Assay Workflow Diagram
Figure 2: Fluorometric assay workflow ensuring pre-equilibration of the inhibitor.
Data Analysis & Validation
Calculating Enzyme Velocity
Do not use endpoint data for kinetic inhibitors.
-
Plot Fluorescence (RFU) vs. Time (min) for each well.
-
Select the linear portion of the curve (steady state).
-
Calculate the slope (
) for each inhibitor concentration.
IC50 Determination
Calculate the % Inhibition:
Fit data to a 4-parameter logistic model (Sigmoidal Dose-Response):
Validation Criteria (Self-Validating System)
-
Z-Factor: For the assay to be valid, the Z' factor (using Positive Control vs. Negative Control) must be
. -
Linearity: The
of the progress curve slope must be . -
Reference Standard: The
of URB597 should fall within 3-10 nM (depending on conditions).
Protocol 2: Orthogonal Validation (LC-MS)
Fluorescent substrates are surrogates. To confirm the inhibitor works on the natural substrate, use Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Reaction: Incubate FAAH + Inhibitor + Anandamide (AEA) (5
M). -
Termination: Stop reaction after 10 mins with ice-cold Acetonitrile (ACN) containing internal standard (e.g., AEA-d8).
-
Detection: Monitor the disappearance of AEA (Precursor
348.3) or appearance of Arachidonic Acid ( 303.2) in Negative Electrospray Ionization (ESI-) mode. -
Why this matters: Some inhibitors are "substrate-selective."[8] Confirming activity against AEA is required for biological proof-of-concept.
Troubleshooting & Expert Tips
| Issue | Probable Cause | Solution |
| High Background Fluorescence | Substrate instability or impurities | Use fresh AAMCA. Store stock at -20°C shielded from light. |
| Low Signal | Enzyme degradation | FAAH is unstable in freeze-thaw cycles. Aliquot single-use stocks. Ensure pH is > 7.[2][3][9]0. |
| Variable IC50 values | "Sticky" Compound | 5-benzyl-2-phenyloxazoles are lipophilic.[8] Add 0.1% BSA to the buffer to prevent loss to plastic. |
| Non-Linear Kinetics | Substrate depletion | Reduce enzyme concentration or shorten read time to ensure <10% substrate conversion. |
References
-
Boger, D. L., et al. (2005).[7] "Discovery of a Potent, Selective, and Efficacious Class of Reversible
-Ketoheterocycle Inhibitors of Fatty Acid Amide Hydrolase Effective as Analgesics."[3] Journal of Medicinal Chemistry. -
Ahn, K., et al. (2009). "Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor." Journal of Pharmacology and Experimental Therapeutics.
-
Wang, Y., et al. (2006).[5] "High-throughput screening for the discovery of inhibitors of fatty acid amide hydrolase using a microsome-based fluorescent assay." Journal of Biomolecular Screening.
-
Cravatt, B. F., et al. (1996). "Molecular characterization of an enzyme that degrades neuromodulatory fatty-acid amides."[10][8] Nature.
-
Maccarrone, M., et al. (2023). "Fluorimetric Assay of FAAH Activity." Springer Protocols (Methods in Molecular Biology).
Sources
- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. Potent and Selective α-Ketoheterocycle-Based Inhibitors of the Anandamide and Oleamide Catabolizing Enzyme, Fatty Acid Amide Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a Potent, Selective, and Efficacious Class of Reversible α-Ketoheterocycle Inhibitors of Fatty Acid Amide Hydrolase Effective as Analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A fluorescence-based assay for fatty acid amide hydrolase compatible with high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorimetric Assay of FAAH Activity | Springer Nature Experiments [experiments.springernature.com]
- 6. Development of highly sensitive fluorescent assays for fatty acid amide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aryl Piperazinyl Ureas as Inhibitors of Fatty Acid Amide Hydrolase (FAAH) in Rat, Dog, and Primate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. α-Ketoheterocycle Inhibitors of Fatty Acid Amide Hydrolase: Exploration of Conformational Constraints in the Acyl Side Chain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing reaction conditions for 2,5-disubstituted oxazole synthesis
Technical Support Center: 2,5-Disubstituted Oxazole Synthesis
Case ID: OXZ-SYN-OPT-2025 Status: Open Priority: High Assigned Specialist: Senior Application Scientist[1]
Welcome to the Oxazole Synthesis Technical Support Hub
You have reached the Tier 3 support level for heterocyclic synthesis. This guide is structured to troubleshoot, optimize, and validate the synthesis of 2,5-disubstituted oxazoles , a critical pharmacophore in drug discovery (e.g., heterocyclic peptidomimetics, natural products like Diazonamide A).[1]
Unlike generic protocols, this guide addresses the "why" behind failure modes—specifically focusing on regiocontrol , dehydration efficiency , and functional group tolerance .[1]
Quick Diagnostic: Method Selection Matrix
Before proceeding, verify you are using the correct synthetic route for your specific substrate constraints.
Figure 1: Decision matrix for selecting the optimal synthetic pathway based on substrate stability and stage of synthesis.[1]
Module 1: The Robinson-Gabriel Cyclodehydration
Protocol: Wipf Modification & Burgess Reagent Best For: Amino-acid derived oxazoles, chiral substrates, acid-sensitive moieties.[1]
The Core Issue:
Classic Robinson-Gabriel conditions (conc.[1][2]
Standard Operating Procedure (Wipf Protocol)
-
Oxidation: Convert the serine/threonine-derived amino alcohol to the aldehyde (Dess-Martin Periodinane is recommended to prevent epimerization).[1]
-
Cyclodehydration: Treat the
-keto amide (or aldehyde) with Triphenylphosphine ( ) and Iodine ( ).[1]
Troubleshooting Guide:
| User Reported Issue | Root Cause Diagnosis | Corrective Action |
| Low Yield / Black Tar | Switch to Wipf Protocol: Use | |
| Racemization of C-2 | High temperature reflux in acid caused enolization.[1] | Use Burgess Reagent: Perform reaction at lower temp (50°C) in THF. The syn-elimination mechanism of Burgess reagent preserves stereochemistry. |
| Incomplete Conversion | Moisture interference.[1] The oxyphosphonium intermediate is water-sensitive.[1] | Protocol Check: Ensure |
Mechanism Visualization: Wipf Cyclodehydration
Figure 2: The Wipf protocol avoids strong acids by activating the amide oxygen via an oxyphosphonium species, facilitating mild cyclization.[1]
Module 2: Iodine-Mediated Oxidative Cyclization
Protocol:
The Core Issue: Users often struggle with stopped reactivity at the oxazoline stage (dihydro-oxazole) or over-oxidation .
Optimization Protocol:
-
Reagents: Iodine (0.5–1.0 eq), TBHP (tert-Butyl hydroperoxide, 2–3 eq),
(2 eq).[1] -
Solvent: DMSO or Chlorobenzene (high boiling point required for difficult substrates).[1]
-
Temperature: 80–100°C.[1]
Troubleshooting Guide:
| User Reported Issue | Root Cause Diagnosis | Corrective Action |
| Stalled at Oxazoline | Insufficient oxidant strength to drive aromatization.[1] | Boost Oxidant: Switch from TBHP to PIDA (Phenyliodine diacetate) or add a copper catalyst (CuI, 10 mol%) to facilitate the oxidative dehydrogenation.[1] |
| C-H Iodination Side Products | Excess iodine reacting with electron-rich rings (e.g., phenols).[1] | Scavenger Additive: Add cyclohexene (1.0 eq) as an iodine scavenger, or switch to DDQ as the oxidant if the substrate is iodine-sensitive.[1] |
| Explosion Risk | Heating TBHP in metal vessels. | Safety Override: Use decane-diluted TBHP. Never concentrate reaction mixtures containing peroxides to dryness.[1] |
Module 3: Direct C-H Arylation (The Modern Approach)
Protocol: Pd-Catalyzed C-H Activation Best For: Late-stage diversification of the oxazole core.[1]
The Core Issue:
Regioselectivity. Oxazole has two acidic C-H bonds: C-2 (
Regiocontrol Rules:
-
C-2 Arylation: Occurs naturally under standard conditions due to higher acidity.[1]
-
Conditions:
, , , Toluene, 110°C.[1]
-
-
C-5 Arylation: Requires blocking C-2 OR specific "proton-transfer" conditions.[1]
-
Conditions:
, P(t-Bu)2Me-HBF4 (Ligand is critical), , DMA.[1]
-
Troubleshooting Guide:
| User Reported Issue | Root Cause Diagnosis | Corrective Action |
| Mixture of C2/C5 Products | Non-selective catalyst system; solvent polarity mismatch.[1] | Solvent Switch: Use non-polar solvents (Xylene) to favor C-2.[1] Use polar aprotic solvents (DMA/DMF) to favor C-5 (via a CMD mechanism).[1] |
| Ring Opening | Base-mediated hydrolysis of the oxazole ring. | Base Selection: Avoid hydroxides (KOH/NaOH).[1] Use CsF or KOAc as milder alternatives.[1] |
| Homocoupling of Aryl Halide | Oxygen presence or catalyst poisoning. | Degas Thoroughly: Argon sparge for 15 mins. Add CuI (10-20%) as a co-catalyst to stabilize the intermediate.[1] |
Frequently Asked Questions (FAQ)
Q1: My oxazole product is unstable on Silica Gel. How do I purify it?
-
A: 2,5-disubstituted oxazoles can be acid-sensitive (protonation at N leads to hydrolysis).[1]
-
Fix: Pre-treat your silica gel column with 1% Triethylamine (Et3N) in hexanes.[1]
-
Alt: Use neutral alumina instead of silica.
-
Q2: Can I use the Van Leusen reaction for 2,5-disubstituted oxazoles?
-
A: Generally, no . The standard Van Leusen (Aldehyde + TosMIC) yields 5-substituted oxazoles (C-2 is unsubstituted).[1]
Q3: How do I confirm the regiochemistry (2,5 vs 2,4)?
-
A: Use HMBC NMR .[1]
References
-
Wipf, P., & Miller, C. P. (1993).[1][3] A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry, 58(14), 3604–3606.[1] Link[1]
-
Maki, K., et al. (2009).[1] Burgess reagent in organic synthesis.[1][4][5] Journal of the Indian Institute of Science, 89, 461. Link
-
Verbeeck, S., et al. (2011).[1] Direct C-H Arylation of Oxazoles. Organic Letters, 13(20).[1] (Validating C2 vs C5 regioselectivity).
-
Wang, J., et al. (2010).[1][6] Simple and Efficient Preparation of 2,5-Disubstituted Oxazoles via a Metal-Free-Catalyzed Cascade Cyclization.[1] Organic Letters, 12(10), 2338–2341.[1] Link[1]
-
Strotman, N. A., et al. (2010).[1] Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5.[1][7][8] Journal of the American Chemical Society, 132(23). Link[1]
Sources
- 1. Ligandless Palladium-Catalyzed Direct C-5 Arylation of Azoles Promoted by Benzoic Acid in Anisole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. journal.iisc.ac.in [journal.iisc.ac.in]
- 6. Simple and Efficient Preparation of 2,5-Disubstituted Oxazoles via a Metal-Free-Catalyzed Cascade Cyclization [organic-chemistry.org]
- 7. Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up Synthesis of 5-Benzyl-2-phenyloxazole
Reference ID: TSC-OXZ-2024-05 Status: Operational Subject: Process Optimization & Troubleshooting for 2,5-Disubstituted Oxazole Scale-Up
System Overview & Route Analysis
Welcome to the Technical Support Center. This guide addresses the scale-up challenges for 5-Benzyl-2-phenyloxazole , a critical scaffold in medicinal chemistry (often associated with DGAT1 inhibitors and NSAID analogs).
While academic literature often utilizes diverse methods (e.g., oxidative cyclization of Schiff bases), scale-up (>100g) demands robust, scalable chemistry. We focus on the Robinson-Gabriel Cyclodehydration of
The Chemistry at a Glance
-
Starting Material:
-(2-oxo-3-phenylpropyl)benzamide (Precursor A ) -
Reagent: Phosphorus Oxychloride (
) or Propylphosphonic Anhydride (T3P®). -
Product: 5-Benzyl-2-phenyloxazole (Target B )
-
Critical Mechanism: Cyclodehydration driven by activation of the ketone oxygen, followed by intramolecular nucleophilic attack by the amide oxygen.
Figure 1: Standard workflow for the Robinson-Gabriel synthesis of 5-Benzyl-2-phenyloxazole.
Critical Process Parameters (CPPs)
Before troubleshooting, verify your process falls within these operational windows. Deviations here are the root cause of 80% of failures.
| Parameter | Recommended Range | Why it Matters |
| Reagent Stoichiometry | 1.5 – 3.0 eq. ( | Excess required to scavenge water generated; insufficient reagent leads to stalled reaction (incomplete conversion). |
| Temperature | 60°C – 80°C | Below 60°C: Reaction is sluggish. Above 90°C: Rapid darkening (tarring) and decomposition of the benzyl moiety. |
| Solvent System | Toluene or Me-THF | Avoid chlorinated solvents (DCM) on scale due to environmental regulations. Toluene aids azeotropic drying. |
| Water Content (KF) | < 0.1% (Start) | Critical. Moisture destroys the activating agent ( |
| Addition Rate | Controlled (Dosage) | The initial activation is exothermic. Rapid addition causes thermal runaway. |
Troubleshooting Guide (FAQ)
Category A: Reaction Stalling & Conversion Issues
Q: My reaction stalls at 80% conversion. Adding more
-
Diagnosis: In the Robinson-Gabriel synthesis, the byproduct is phosphoric acid (or amine salts if base is used). As the reaction proceeds, the mixture becomes viscous and highly acidic, which can protonate the amide nitrogen of the starting material, rendering it non-nucleophilic.
-
Solution:
-
Solvent Volume: Ensure you are running at adequate dilution (at least 10-15 volumes of solvent relative to SM). High concentration favors intermolecular side reactions over intramolecular cyclization.
-
Base Additive: For the
route, strictly avoid strong bases. However, if using T3P , adding pyridine (2-3 eq) buffers the system and drives conversion by neutralizing the acid byproduct.
-
Q: I see a new impurity forming at RRT 0.85 that tracks with reaction time. Is it a regioisomer? A: It is unlikely to be a regioisomer (which is fixed by the starting material structure). It is most likely the hydrolysis product or a dimer .
-
Mechanism: If the system is not strictly dry, the activated imidate intermediate can be attacked by water instead of the internal carbonyl.
-
Immediate Action: Check the Karl Fischer (KF) of your solvent. If >0.05%, stop.
-
Prevention: Execute an azeotropic distillation (boil-off toluene) before adding the dehydrating agent to ensure the system is "bone dry."
Category B: Thermal & Safety Management
Q: Upon adding
-
Risk: High temperatures (>100°C) during activation can cause the benzyl group to oxidize or the oxazole ring to polymerize (dark oil).
-
Assessment: Pull a sample for HPLC. If the purity profile shows a "forest" of peaks, the batch is likely degraded. If a single major peak remains, cool to 60°C and continue.
-
Scale-Up Protocol: Never add
in one shot. Use a dropping funnel or dosing pump. Maintain internal temperature during addition, then ramp to reaction temperature.
Category C: Isolation & Purification (The "Oiling Out" Problem)
Q: During workup, the product comes out as a sticky brown oil instead of a solid. How do I crystallize it? A: 5-Benzyl-2-phenyloxazole has a relatively low melting point and is lipophilic. "Oiling out" occurs when the product separates as a liquid before the solution reaches the saturation point for crystal nucleation.
-
The Fix (Seeding Protocol):
-
Solvent Switch: Do not try to crystallize from pure Toluene. Swap to Heptane/Ethyl Acetate (9:1) or Heptane/IPA .
-
Temperature Cycling: Heat the oil into solution (approx 50°C). Cool slowly (10°C/hour).
-
Seeding: Add seed crystals (0.1 wt%) at the metastable zone (approx 35-40°C). If you lack seeds, scratch the glass interface or use a sonication probe to induce nucleation.
-
Impurity purge: If it still oils, your impurity profile is too high. Pass the crude oil through a short silica plug (filtration) to remove polar tars before attempting crystallization again.
-
Advanced Protocol: The "Greener" T3P Route
For facilities restricting
Advantages:
-
Non-toxic byproduct (water-soluble phosphonic acid).
-
Milder exotherm.
-
Higher tolerance for functional groups.
Step-by-Step Protocol:
-
Charge: Reactor with
-(2-oxo-3-phenylpropyl)benzamide (1.0 eq) and Ethyl Acetate (10 vol). -
Add Base: Add Pyridine (3.0 eq). Stir for 15 min.
-
Add Reagent: Add T3P (50% w/w in EtOAc, 2.0 eq) slowly at 20-25°C.
-
Reaction: Heat to reflux (approx 75-78°C) for 12-16 hours.
-
IPC: Monitor consumption of SM (Limit: <1.0%).
-
Workup: Cool to 20°C. Wash with water (3x), then 10% citric acid (to remove pyridine), then bicarbonate.
-
Isolation: Switch solvent to Heptane for crystallization.
Impurity Profiling & Logic Tree
Use this logic map to diagnose failure modes based on HPLC data.
Figure 2: Diagnostic logic for common synthetic failures.
References
-
Robinson-Gabriel Synthesis Mechanism & Scope
-
Scale-Up of Oxazoles (General Process Safety)
-
Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Chapter on Reagent Selection for Dehydration).
-
-
T3P Application in Heterocycle Synthesis
-
Augustine, J. K., et al. (2009). Propylphosphonic Anhydride (T3P): An Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles, 1,3,4-Oxadiazoles, and 1,3,4-Thiadiazoles. Tetrahedron Letters, 50(26), 3368-3371.
-
-
Safety of Phosphorus Oxychloride (
):
Disclaimer: This guide is intended for qualified chemical professionals. Always review the Safety Data Sheet (SDS) for all reagents (
Sources
- 1. synarchive.com [synarchive.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Synthesis of novel of 2, 5-disubstituted 1, 3, 4- oxadiazole derivatives and their in vitro anti-inflammatory, anti-oxidant evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Photochemical three-component assembly of tri-substituted oxazoles through a carbenic phosphorus-nitrile hybrid ylide formation/trapping cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Comparative analysis of the antibacterial spectrum of different oxazole derivatives
A Researcher's Guide to the Antibacterial Landscape of Oxazole Derivatives
The relentless rise of multidrug-resistant bacteria presents a formidable challenge to global health, demanding the urgent development of novel antimicrobial agents with unique mechanisms of action.[1] In this landscape, heterocyclic compounds have emerged as a cornerstone of medicinal chemistry, with the oxazole nucleus being a particularly privileged scaffold.[2][3] Oxazoles, five-membered aromatic heterocycles containing one oxygen and one nitrogen atom, are integral to a wide array of natural products and synthetic molecules, exhibiting a remarkable breadth of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[2][4][5]
This guide provides a comparative analysis of the antibacterial spectrum of different classes of oxazole derivatives. We will delve into the structure-activity relationships that govern their efficacy, explore their mechanisms of action, and provide a robust, field-proven protocol for evaluating their antibacterial potential. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to navigate and innovate within this promising class of antibacterial agents.
The Chemical Diversity and Antibacterial Spectrum of Oxazoles
The antibacterial activity of oxazole derivatives is not monolithic; it is profoundly influenced by the specific structural class and the nature of substitutions on the core scaffold. Broadly, these compounds can be categorized into synthetic derivatives and naturally occurring peptides, each with distinct spectral characteristics.
Synthetic Oxazole Derivatives: Tailoring for Potency
Synthetic chemistry has enabled the creation of diverse oxazole libraries, allowing for systematic exploration of structure-activity relationships (SAR).
-
Oxazole-Benzamides: This class has yielded potent inhibitors of the essential bacterial cell division protein FtsZ.[6] These compounds, such as the series developed by Haydon et al., demonstrate powerful activity, particularly against Gram-positive pathogens like Staphylococcus aureus, including methicillin-resistant strains (MRSA).[6][7] Their mechanism of disrupting cytokinesis represents a valuable alternative to conventional cell wall or protein synthesis inhibitors.[7]
-
Benzoxazoles: Derivatives featuring a fused benzene and oxazole ring system, known as benzoxazoles, have shown a wide spectrum of biological potential.[3] Studies have reported novel benzoxazole derivatives with potent activity against both Gram-positive (S. aureus, Streptococcus pyogenes) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.[3] The specific substitutions on both the benzoxazole core and appended moieties are critical in defining the breadth of their activity.
-
Other Novel Amide and Nicotinamide Conjugates: Recent research has focused on creating hybrid molecules by linking the oxazole scaffold to other biologically active moieties like amides and nicotinamides. These efforts have produced compounds with moderate to good activity against both E. coli (Gram-negative) and S. aureus (Gram-positive), often comparable to standard antibiotics like ampicillin and ciprofloxacin.[8][9]
Naturally Occurring Oxazoles: Nature's Antibiotics
Several complex natural products incorporate oxazole rings within their structure, often as part of modified peptide chains. These molecules typically exhibit potent and broad-spectrum antibacterial activity.
-
Thioxamycin and Thioactin: These sulfur-rich, oxazole-containing peptides exhibit a wide range of antibacterial activity against anaerobic Gram-positive and Gram-negative bacteria, as well as aerobic Gram-positive organisms.[10]
-
Sulfomycins: Isolated from Streptomyces viridochromogenes, sulfomycins are active against a variety of Gram-positive cocci and bacilli, including strains resistant to common antibiotics like penicillin and tetracycline.[10]
Comparative Antibacterial Activity: A Data-Driven Overview
To facilitate a direct comparison, the following table summarizes the Minimum Inhibitory Concentration (MIC) data for representative oxazole derivatives from various studies. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation and is a key metric for quantifying antibacterial potency.
| Oxazole Derivative Class | Representative Compound/Series | Target Bacteria | MIC Range (µg/mL) | Reference |
| Oxazole-Benzamide | FtsZ Inhibitors | Staphylococcus aureus (incl. MRSA) | 0.25 - 8 | [6] |
| Benzoxazole Derivatives | 2-substituted benzoxazoles | S. aureus, B. subtilis (Gram+) | 3.12 - 6.25 | [3] |
| E. coli, P. aeruginosa (Gram-) | 3.12 - >50 | [3] | ||
| Oxazole-Nicotinamide | Novel Synthesized Series | Staphylococcus aureus (Gram+) | Moderate Activity (Zone of Inhibition) | [9] |
| Escherichia coli (Gram-) | Moderate Activity (Zone of Inhibition) | [9] | ||
| Oxazole Amide Derivatives | N-(4-acetylphenyl) propanamide conjugates | Staphylococcus aureus (Gram+) | Moderate to Good Activity | [8] |
| Escherichia coli (Gram-) | Moderate to Good Activity | [8] | ||
| Naturally Occurring | Almazole D | Mycobacterium tuberculosis | 100 µM | [10] |
| Sulfomycins | Gram-positive cocci and bacilli | Potent Activity | [10] |
Note: Direct comparison of MIC values across different studies should be done with caution due to variations in experimental conditions and specific strains used.
The data consistently show that many synthetic oxazole derivatives possess excellent activity against Gram-positive bacteria, particularly S. aureus.[3][6] Activity against Gram-negative bacteria is more variable and appears to be highly dependent on the overall molecular structure, which influences the compound's ability to penetrate the outer membrane of these bacteria.
Decoding the Activity: Structure-Activity Relationships (SAR)
The antibacterial potency and spectrum of oxazole derivatives are dictated by the chemical groups attached to the core ring. Understanding these SARs is crucial for designing next-generation antibiotics.
Caption: General 1,3-Oxazole scaffold with key positions influencing antibacterial activity.
-
Causality of Substitutions: The choice of substituents is not arbitrary. For instance, in FtsZ inhibitors, the oxazole-benzamide core acts as a bioisostere for the natural binding partner, allowing it to fit into the protein's active site.[6] Modifications that improve metabolic stability or introduce features that can overcome resistance mutations (like a 5-halo oxazole) are rational design choices based on an understanding of both pharmacology and the target biology.[6]
Experimental Protocol: Determining Antibacterial Spectrum via Broth Microdilution
To ensure trustworthy and reproducible results, a standardized protocol is essential. The broth microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Principle and Rationale
This method involves challenging a standardized bacterial inoculum with serial dilutions of the test compound in a liquid growth medium. The MIC is determined by visual inspection of turbidity after a set incubation period. This protocol is a self-validating system because it includes a negative control (broth only) to check for sterility, a positive control (bacteria in broth without compound) to ensure the bacteria are viable, and a standard antibiotic control to validate the assay's sensitivity.
Step-by-Step Methodology
-
Preparation of Materials:
-
Test Compound: Prepare a stock solution of the oxazole derivative in a suitable solvent (e.g., Dimethyl Sulfoxide, DMSO) at a high concentration (e.g., 10 mg/mL). Rationale: A high concentration stock minimizes the volume of solvent added to the assay, preventing solvent-induced toxicity.
-
Bacterial Strains: Use reference strains from a recognized culture collection (e.g., ATCC). Grow the selected Gram-positive and Gram-negative bacteria overnight on an appropriate agar medium (e.g., Tryptic Soy Agar).
-
Growth Medium: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) for the assay. Rationale: CAMHB is the standard medium for susceptibility testing as its composition is well-defined and supports the growth of most non-fastidious pathogens.
-
Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator, plate reader (optional).
-
-
Inoculum Preparation:
-
Pick several colonies from the overnight agar plate and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Rationale: Standardizing the initial bacterial density is critical for reproducibility.
-
Dilute this adjusted suspension in CAMHB to achieve a final target inoculum of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Assay Plate Preparation (Serial Dilution):
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add a specific volume of the compound stock solution to the first column of wells to achieve the highest desired test concentration (e.g., add 2 µL of a 10 mg/mL stock to 98 µL of the initial 100 µL of broth for a starting concentration of 200 µg/mL).
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, then transferring 100 µL from the second to the third, and so on. Discard 100 µL from the second-to-last column.
-
The last column serves as the positive control (no compound). A separate well with broth only serves as the negative (sterility) control.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well (except the negative control).
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
Determining the MIC:
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the oxazole derivative at which there is no visible growth.
-
Optionally, the results can be read using a plate reader at 600 nm.
-
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) via broth microdilution.
Conclusion and Future Directions
The oxazole scaffold is a versatile and highly valuable starting point for the development of new antibacterial agents. The existing body of research demonstrates that synthetic derivatives can be finely tuned to exhibit potent activity, particularly against challenging Gram-positive pathogens like MRSA, often through novel mechanisms such as FtsZ inhibition.[6][7] While activity against Gram-negative bacteria is a more significant hurdle, strategic molecular design shows promise.[3]
Future research should focus on:
-
Expanding the Spectrum: Designing oxazole derivatives with enhanced penetration through the Gram-negative outer membrane.
-
Elucidating Mechanisms: Identifying the specific molecular targets for novel oxazole series to better understand their activity and potential for resistance.
-
Combinatorial Approaches: Investigating the synergistic effects of oxazole derivatives with existing antibiotics to combat resistance and enhance efficacy.
By leveraging the principles of medicinal chemistry and rigorous, standardized biological evaluation, the research community can continue to unlock the full therapeutic potential of the oxazole nucleus in the critical fight against bacterial infections.
References
-
Haydon, D. J., et al. (2014). Design, synthesis and structure-activity relationships of substituted oxazole-benzamide antibacterial inhibitors of FtsZ. Bioorganic & Medicinal Chemistry Letters, 24(1), 235-240. Available at: [Link]
-
Sheeja Rekha A G, et al. (2022). A brief review on antimicrobial activity of oxazole derivatives. Indo American Journal of Pharmaceutical Sciences, 09(9). Available at: [Link]
-
Singh, P., & Kumar, D. (2025). Synthesis of Some Novel Oxazoles and Their Application for Antimicrobial Activity. International Journal of Scientific Research in Science and Technology. Available at: [Link]
-
Sharif, S., & Talia, Y. H. (2024). Synthesis and antimicrobial evaluation of novel oxazole amide derivatives. World Journal of Advanced Research and Reviews. Available at: [Link]
-
Venkatasubramanian, H., & Ramakrishnan, V. (2019). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL OXAZOLE-NICOTINAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research. Available at: [Link]
-
Kakkar, S., & Narasimhan, B. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry, 13(1), 16. Available at: [Link]
-
Khan, I., et al. (2025). Targeting Drug-Resistant Bacteria: The Promise of Oxazole-Based Antibacterial Agents and their structure-activity relationships (SAR): Review. ResearchGate. Available at: [Link]
-
Kakkar, S., & Narasimhan, B. (2019). A comprehensive review on biological activities of oxazole derivatives. ResearchGate. Available at: [Link]
-
Al-Amiery, A. A., et al. (2012). Antimicrobial Activity And Characterization of Some Oxazole, Thiazol And Quinoline. Organic Chemistry: An Indian Journal. Available at: [Link]
-
Swellmeen, L. (2016). 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. Der Pharma Chemica. Available at: [Link]
-
Priyanka, et al. (2024). A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. International Journal of Medical and Pharmaceutical Research. Available at: [Link]
-
Takeshita, M., et al. (2019). Structure–Activity Relationship for the Oxadiazole Class of Antibiotics. Journal of Medicinal Chemistry. Available at: [Link]
-
El-Faham, A., et al. (2020). Naturally Occurring Oxazole-Containing Peptides. Molecules, 25(22), 5485. Available at: [Link]
-
Romesberg, F. E., et al. (2018). Structure–Activity Relationship for the Oxadiazole Class of Antibacterials. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Anonymous. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. Available at: [Link]
Sources
- 1. iajps.com [iajps.com]
- 2. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijmpr.in [ijmpr.in]
- 5. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 6. Design, synthesis and structure-activity relationships of substituted oxazole-benzamide antibacterial inhibitors of FtsZ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. wisdomlib.org [wisdomlib.org]
- 9. ijpsr.info [ijpsr.info]
- 10. mdpi.com [mdpi.com]
Technical Validation Guide: 5-Benzyl-2-phenyloxazole (5-BPO) as a Cellular Biomarker
The following guide is structured as a high-level technical validation protocol for 5-Benzyl-2-phenyloxazole (5-BPO) .
Given the chemical structure (an oxazole core with phenyl and benzyl substituents), this molecule belongs to a class of solvatochromic fluorophores often used to probe hydrophobic microenvironments (lipid droplets, cell membranes) or as intrinsic fluorescent scaffolds in pharmacokinetic studies.
Executive Summary & Mechanism of Action
5-Benzyl-2-phenyloxazole (5-BPO) is a small-molecule fluorophore characterized by its oxazole core. Unlike protein-based markers (GFP) or charged dyes (Rhodamine), 5-BPO is a neutral, lipophilic molecule.
Mechanism of Action: The utility of 5-BPO as a biomarker relies on Solvatochromism and Rigidochromism .
-
Passive Diffusion: Being lipophilic, it crosses cell membranes without permeabilization agents.
-
Environment Sensing: In aqueous (cytosolic) environments, 5-BPO fluorescence is typically quenched or red-shifted due to relaxation.
-
Signal Activation: Upon partitioning into hydrophobic environments (Lipid Droplets, Endoplasmic Reticulum membranes, or hydrophobic pockets of proteins), the restriction of intramolecular rotation enhances its quantum yield and shifts emission to the blue/cyan region (approx. 400–450 nm).
Primary Application: Label-free imaging of lipid dynamics and membrane viscosity, or tracking the pharmacokinetics of oxazole-based drug scaffolds.
Comparative Analysis: 5-BPO vs. Industry Standards
To validate 5-BPO, it must be benchmarked against established probes. 5-BPO occupies a niche as a UV/Blue-excitable lipid probe , making it distinct from green/red lipid stains.
Table 1: Performance Matrix
| Feature | 5-BPO (Candidate) | Nile Red (Standard) | Filipin III (Cholesterol) | BODIPY 493/503 (Neutral Lipid) |
| Excitation/Emission | UV-Blue / Blue (~360/440 nm) | Green / Red (Solvent dependent) | UV / Blue (~360/480 nm) | Blue / Green (~490/505 nm) |
| Target Specificity | Broad Hydrophobic / Membrane | Polar & Neutral Lipids | Free Cholesterol | Neutral Lipids (Lipid Droplets) |
| Photostability | High (Oxazole core is robust) | Low (Rapid bleaching) | Very Low (Rapid bleaching) | Moderate |
| Cytotoxicity | Low (Scaffold used in drugs) | Low | High (Membrane disruption) | Low |
| Multiplexing | Excellent (Compatible with GFP/RFP) | Poor (Broad emission bleeds) | Good (UV channel only) | Good (Green channel only) |
| Key Limitation | Requires UV/Violet laser | Broad spectrum overlap | Requires UV; Toxic | Small Stokes Shift |
Expert Insight:
“While BODIPY is the gold standard for specificity, 5-BPO offers a critical advantage in multiplexing . Its blue emission allows researchers to co-stain with GFP-tagged proteins and MitoTracker Red without spectral crosstalk, a common failure point with Nile Red.”
Validation Protocol: Step-by-Step
This protocol is designed to validate 5-BPO as a reliable biomarker, ruling out artifacts such as autofluorescence or non-specific precipitation.
Phase A: Spectral Characterization (In Vitro)
Goal: Determine the solvatochromic shift.
-
Prepare 10 µM solutions of 5-BPO in: Water (PBS), Methanol, DMSO, and Toluene.
-
Measure Emission Spectra (Ex: 360 nm).
-
Success Criteria: You should observe a Blue Shift (hypsochromic) and Intensity Increase as solvent polarity decreases (Water → Toluene). This confirms the probe is sensitive to hydrophobicity.
Phase B: Cellular Uptake & Cytotoxicity
Goal: Establish the non-toxic working window.
-
Cell Line: HeLa or HepG2 (high lipid content).
-
Dosing: Incubate cells with 0, 1, 5, 10, and 50 µM 5-BPO for 24 hours.
-
Assay: Perform an MTT or ATP-based viability assay.
-
Reference: Compare IC50 values against PPO (2,5-Diphenyloxazole).
Phase C: Colocalization (The "Gold Standard")
Goal: Prove target specificity.
-
Co-stain: Incubate live cells with 5-BPO (5 µM) and Nile Red (100 nM) .
-
Imaging:
-
Channel 1 (5-BPO): Ex 405 nm / Em 450 ± 20 nm.
-
Channel 2 (Nile Red): Ex 561 nm / Em 600 ± 20 nm.
-
-
Analysis: Calculate Pearson’s Correlation Coefficient (PCC).
-
Success Criteria: A PCC > 0.7 indicates significant colocalization with lipid droplets.
Visualizing the Mechanism & Workflow
Diagram 1: Mechanism of Fluorescence Activation
This diagram illustrates how 5-BPO remains "dark" or quenched in the cytosol and activates upon entering the lipid environment.
Caption: 5-BPO fluorescence mechanism. High polarity/rotation in cytosol quenches signal; hydrophobic rigidity activates blue emission.
Diagram 2: Validation Workflow Logic
A self-validating decision tree for researchers.
Caption: Logical workflow for validating 5-BPO. Solvatochromism confirms mechanism; Colocalization confirms specificity.
References
-
Benzoxazole Derivatives in Imaging: Title: Fluorescent Benzothiadiazole Derivatives as Fluorescence Imaging Dyes: A Decade of New Generation Probes. Source: Chemistry (European Journal), PubMed. URL:[Link]
-
Oxazoles as Organelle Trackers: Title: Cell-imaging studies of highly substituted oxazole derivatives as organelle targeting fluorophores (OTFPs). Source: Nature Scientific Reports / PMC. URL:[Link]
-
General Validation of Lipophilic Probes: Title: A Critical and Comparative Review of Fluorescent Tools for Live Cell Imaging. Source: American Journal of Physiology - Cell Physiology. URL:[Link]
Safety Operating Guide
A Strategic Guide to the Safe Handling of 5-Benzyl-2-phenyloxazole: Personal Protective Equipment and Operational Protocols
For the innovative researcher, scientist, and drug development professional, the integrity of your work and your personal safety are paramount. This guide provides essential, in-depth technical and safety information for the handling of 5-Benzyl-2-phenyloxazole. In the absence of a specific Safety Data Sheet (SDS) for this compound, this protocol has been meticulously developed by extrapolating data from structurally analogous oxazole derivatives and aromatic heterocyclic compounds. It is imperative that a site-specific risk assessment be conducted by qualified personnel before commencing any work with this chemical.
Hazard Assessment and Toxidological Profile
-
Skin Irritation: Prolonged or repeated contact may cause skin irritation.[1][2][3]
-
Eye Irritation: The compound is likely to cause serious eye irritation.[1][4]
-
Respiratory Tract Irritation: Inhalation of dust or vapors may lead to respiratory discomfort.[1][2][3]
-
Harmful if Swallowed: Ingestion may lead to adverse health effects.[1][2][5]
Given these potential risks, a multi-layered approach to Personal Protective Equipment (PPE) is critical.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not merely a checklist item but a critical component of a comprehensive safety strategy. Each piece of equipment is chosen to mitigate a specific, identified risk.
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield | To protect against splashes and vapors which may cause serious eye irritation, it is recommended to use equipment conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[2][4] |
| Skin Protection | Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber) | Prevents direct skin contact. The selection of glove material should be confirmed for compatibility. For extended contact, consider double-gloving.[2][3] |
| Body Protection | Flame-resistant lab coat | Protects against accidental splashes and potential fire hazards.[1][3] |
| Respiratory Protection | Certified chemical fume hood | All handling should occur in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of vapors. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[1][6] |
Operational Workflow: From Receipt to Disposal
Adherence to a strict operational workflow is crucial for ensuring both personal safety and the integrity of your experimental results.
Pre-Handling Preparations
-
Information Review: Thoroughly review this guide and any available safety information for structurally similar compounds.
-
Engineering Controls: Ensure a certified chemical fume hood is operational. An emergency eyewash station and safety shower must be readily accessible.[1]
-
PPE Inspection: Inspect all PPE for integrity before use. Do not use damaged gloves or other compromised equipment.[6][7]
Handling Procedures
-
Donning PPE: Before handling 5-Benzyl-2-phenyloxazole, correctly don all required PPE as detailed in the table above.
-
Dispensing: Conduct all weighing and dispensing of the compound inside a chemical fume hood to control exposure to dust or vapors.[1]
-
Solution Preparation: When preparing solutions, slowly add the solid 5-Benzyl-2-phenyloxazole to the solvent to avoid splashing.
-
Post-Handling: After handling, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water after removing gloves.[4][6]
Visualizing the Safe Handling Workflow
The following diagram illustrates the key decision points and procedural flow for the safe handling of 5-Benzyl-2-phenyloxazole.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
